ASP6537
Description
Propriétés
IUPAC Name |
3-methoxy-1,5-bis(4-methoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-21-14-8-4-12(5-9-14)16-18-17(23-3)19-20(16)13-6-10-15(22-2)11-7-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAICMYWONZOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524699-72-7 | |
| Record name | ASP-6537 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524699727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-6537 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN4A42V962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of ASP6537: A Highly Selective Cyclooxygenase-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ASP6537, also known as FK881, is a novel small molecule that demonstrates a potent and highly selective inhibitory action against cyclooxygenase-1 (COX-1). This selectivity for COX-1 over its isoform, cyclooxygenase-2 (COX-2), forms the cornerstone of its mechanism of action and is the primary driver of its therapeutic potential and improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism: Selective Inhibition of Cyclooxygenase-1
The primary mechanism of action of this compound is its highly selective, competitive, and reversible inhibition of the COX-1 enzyme. COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins and thromboxanes, which are key mediators in various physiological processes, including platelet aggregation, gastric cytoprotection, and renal blood flow.
By selectively targeting COX-1, this compound effectively modulates the production of these eicosanoids. A critical consequence of this inhibition is the reduction of thromboxane A2 (TXA2) synthesis in platelets. TXA2 is a potent vasoconstrictor and a crucial promoter of platelet aggregation. Therefore, by inhibiting COX-1, this compound exerts a significant antithrombotic effect.
The remarkable selectivity of this compound for COX-1 over COX-2 is a key feature that distinguishes it from many traditional NSAIDs, which inhibit both isoforms. Inhibition of COX-2 is associated with the anti-inflammatory and analgesic effects of NSAIDs, but also with gastrointestinal and cardiovascular side effects. The high selectivity of this compound is hypothesized to contribute to a more favorable gastrointestinal safety profile.
Signaling Pathway
The mechanism of this compound can be visualized through its impact on the arachidonic acid signaling pathway.
The Biological Activity of Neurokinin-1 (NK1) Receptor Antagonists: A Technical Overview
Disclaimer: Initial searches for the compound "FK881" did not yield specific results. The following guide focuses on the biological activity of Neurokinin-1 (NK1) receptor antagonists, a class of compounds to which "FK881" may belong, based on the commonality of similar compound naming conventions in pharmaceutical research. The data and pathways described herein are representative of well-characterized NK1 receptor antagonists and serve as a comprehensive technical guide for researchers, scientists, and drug development professionals.
Introduction to Neurokinin-1 Receptors and their Antagonists
The Neurokinin-1 receptor (NK1R), also known as the tachykinin receptor 1 (TACR1) or substance P receptor (SPR), is a G protein-coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems.[1] Its primary endogenous ligand is Substance P (SP), a neuropeptide involved in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contraction, and the emetic reflex.[1][2][3] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events.[4]
NK1 receptor antagonists are compounds that competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream effects. These antagonists have been investigated for their therapeutic potential in a wide range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, and pain.[2][5]
Mechanism of Action and Signaling Pathways
The interaction of Substance P with the NK1 receptor triggers the activation of Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses.[4]
Furthermore, the NK1 receptor can also couple to Gαs-protein, leading to the stimulation of cyclic AMP (cAMP).[4] Upon binding of Substance P, the NK1 receptor is rapidly internalized and then recycled back to the plasma membrane.[3]
NK1 receptor antagonists act by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and the initiation of these downstream signaling pathways.
Quantitative Biological Activity of Select NK1 Receptor Antagonists
The potency and efficacy of NK1 receptor antagonists are typically quantified by parameters such as the inhibitory constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value. Below is a summary of reported values for several well-studied NK1 receptor antagonists.
| Compound | Parameter | Value | Species/System | Reference |
| EUC-001 | Ki | 5.75 x 10-10 M | Human NK1 Receptor | [6] |
| CP-99994 | pA2 (vs. Substance P) | 10.2 | Guinea-pig ileum myenteric neurons | [7] |
| pA2 (vs. Septide) | 11.9 | Guinea-pig ileum myenteric neurons | [7] | |
| MEN-10581 | pA2 (vs. Substance P) | 7.5 | Guinea-pig ileum myenteric neurons | [7] |
| pA2 (vs. Septide) | 8.4 | Guinea-pig ileum myenteric neurons | [7] | |
| SR140333B | Dose | 3 mg/kg | Rats (in vivo) | [8] |
Experimental Protocols
The biological activity of NK1 receptor antagonists is assessed through a variety of in vitro and in vivo experimental models.
In Vitro Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from cultured cells or tissue homogenates.
-
Radioligand Incubation: A known concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Models of Substance P-Induced Effects
These models assess the ability of an antagonist to block the physiological effects of Substance P in a living organism.
Example: Inhibition of Substance P-Induced Vasodilation in Humans [9]
-
Subject Preparation: Healthy volunteers are instrumented for measurement of forearm blood flow.
-
Substance P Infusion: Substance P is infused intra-arterially to induce vasodilation, and the change in forearm blood flow is measured.
-
Antagonist Administration: The NK1 receptor antagonist (e.g., L-758,298) is administered intravenously.
-
Challenge with Substance P: The Substance P infusion is repeated, and the change in forearm blood flow is measured again.
-
Data Analysis: The dose-dependent inhibition of Substance P-induced vasodilation by the antagonist is quantified.
Example: Gerbil Foot-Tapping Response [6]
-
Animal Model: Gerbils are used as they exhibit a characteristic foot-tapping behavior in response to central administration of NK1 receptor agonists.
-
Antagonist Pre-treatment: The test antagonist is administered to the animals.
-
Agonist Challenge: A selective NK1 receptor agonist is administered intracerebroventricularly.
-
Behavioral Observation: The frequency of foot-tapping is observed and recorded over a specific period.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced foot-tapping behavior is evaluated.
Conclusion
NK1 receptor antagonists represent a promising class of therapeutic agents with a well-defined mechanism of action. By competitively inhibiting the binding of Substance P to its receptor, these compounds can modulate a variety of physiological processes. The in vitro and in vivo experimental protocols described provide a robust framework for the characterization of their biological activity. While no specific information was found for "FK881," the data presented for other NK1 receptor antagonists offer a comprehensive technical guide for researchers in the field of drug discovery and development. Further investigation would be required to determine if "FK881" is an alternative designation for a known NK1 receptor antagonist or a novel compound within this class.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PMC [pmc.ncbi.nlm.nih.gov]
ASP6537: A Deep Dive into its Target Pathway and Downstream Effects
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ASP6537 is an investigational, potent, and highly selective small molecule inhibitor of cyclooxygenase-1 (COX-1). Its high selectivity for COX-1 over COX-2 distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs, suggesting a therapeutic profile with potentially fewer gastrointestinal side effects. This technical guide provides a comprehensive overview of the target pathway of this compound, its downstream pharmacological effects, and the experimental methodologies used to elucidate its mechanism of action.
Core Target: Cyclooxygenase-1 (COX-1)
The primary molecular target of this compound is cyclooxygenase-1 (COX-1), a constitutively expressed enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes. By selectively inhibiting COX-1, this compound effectively blocks the synthesis of key prostanoids involved in platelet aggregation and inflammation.
Signaling Pathway and Downstream Consequences
This compound's mechanism of action is centered on its highly selective inhibition of COX-1. This targeted engagement initiates a cascade of downstream effects, primarily impacting platelet function and inflammatory responses.
The primary downstream effect of COX-1 inhibition by this compound is the suppression of thromboxane A2 (TXA2) production in platelets.[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By reducing TXA2 levels, this compound exhibits significant antithrombotic activity.[1][2] Furthermore, studies have indicated that this targeted inhibition of COX-1 can also lead to a reduction in neointima formation following vascular injury and can produce anti-inflammatory and analgesic effects.[2][3] A key advantage of this compound's high selectivity is the minimal inhibition of COX-2, which is responsible for producing gastroprotective prostaglandins, thus leading to improved gastrointestinal tolerability compared to less selective NSAIDs.[1][3]
Quantitative Data Summary
The preclinical efficacy and selectivity of this compound have been quantified in a variety of in vitro and in vivo models.
| Parameter | This compound | Aspirin | Diclofenac | Rofecoxib | Reference |
| IC50 Ratio (rhCOX-2/rhCOX-1) | >142,000 | 1.63 | - | - | [1] |
| COX-1/COX-2 Selectivity (Rat Whole Blood) | 650-fold | - | - | - | [3] |
| Antithrombotic Effect (Guinea Pig, ED) | ≥3 mg/kg | 300 mg/kg (not significant) | - | - | [1] |
| Gastric Ulcer Formation (Guinea Pig, NOEL) | 100 mg/kg | <100 mg/kg | - | - | [1] |
| Carrageenan-Induced Paw Edema (Rat, ED30) | 22 mg/kg | - | 3.6 mg/kg | 26 mg/kg | [3] |
| Adjuvant Arthritis Paw Swelling (Rat, ED50) | 17 mg/kg | - | 1.4 mg/kg | 1.8 mg/kg | [3] |
| Acetic Acid-Induced Writhing (Mouse, ED50) | 19 mg/kg | - | 14 mg/kg | >100 mg/kg | [3] |
| Adjuvant Arthritis Hyperalgesia (Rat, ED50) | 1.8 mg/kg | - | 1.0 mg/kg | 0.8 mg/kg | [3] |
Table 1: Summary of Preclinical Quantitative Data for this compound and Comparators.
Key Experimental Protocols
The following sections detail the methodologies employed in pivotal preclinical studies to characterize the pharmacological profile of this compound.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of this compound against recombinant human COX-1 and COX-2.
Methodology:
-
Recombinant human COX-1 or COX-2 enzymes were used.
-
The enzymes were incubated with various concentrations of this compound or a vehicle control.
-
Arachidonic acid was added as the substrate to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) was measured using an enzyme immunoassay to determine the level of COX activity.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Methodology:
-
Male Hartley guinea pigs were anesthetized.
-
The carotid artery was exposed, and a thermistor probe was placed distally to monitor blood flow.
-
A platinum wire electrode was inserted into the artery.
-
A continuous electrical current was applied to the electrode to induce endothelial injury and thrombus formation.
-
This compound, aspirin, or vehicle was administered orally prior to the electrical stimulation.
-
The time to occlusion of the carotid artery was measured as the primary endpoint.
Rat Carotid Arterial Balloon Angioplasty Model
Objective: To assess the effect of this compound on neointima formation after vascular injury.
Methodology:
-
Male Sprague-Dawley rats were anesthetized.
-
A balloon catheter was inserted into the external carotid artery and advanced to the common carotid artery.
-
The balloon was inflated to induce endothelial denudation and vascular injury.
-
This compound or vehicle was administered orally for a specified period following the procedure.
-
After the treatment period, the carotid arteries were harvested, sectioned, and stained.
-
The areas of the intima and media were measured to determine the intima-to-media ratio, an indicator of neointimal hyperplasia.
Carrageenan-Induced Paw Edema in Rats
Objective: To determine the anti-inflammatory activity of this compound.
Methodology:
-
Male Wistar rats were used.
-
A subplantar injection of carrageenan was administered to the right hind paw to induce localized inflammation and edema.
-
This compound, a comparator drug, or vehicle was administered orally prior to the carrageenan injection.
-
Paw volume was measured using a plethysmometer at various time points after the carrageenan injection.
-
The percentage of inhibition of paw edema was calculated relative to the vehicle-treated group.
This compound is a highly selective COX-1 inhibitor with potent antithrombotic and anti-inflammatory properties demonstrated in preclinical models. Its unique selectivity profile suggests a potential for a favorable safety profile, particularly with respect to gastrointestinal side effects. The data summarized herein provide a strong rationale for the continued investigation of this compound in relevant clinical indications. The detailed experimental protocols offer a foundation for further research into the nuanced pharmacological effects of selective COX-1 inhibition.
References
- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of FK881(this compound), a novel potent and selective cyclooxygenase-1 inhibitor [agris.fao.org]
Investigating the Role of COX-1 in Thrombosis with ASP6537: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the investigation into the role of cyclooxygenase-1 (COX-1) in thrombosis, with a specific focus on the preclinical compound ASP6537. Cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid to prostanoids, which are involved in a multitude of physiological and pathological processes, including inflammation, pain, and thrombosis. While non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are widely used, they are associated with gastrointestinal and cardiovascular side effects, respectively. This has spurred interest in the development of highly selective COX-1 inhibitors as a potential new class of antithrombotic agents with an improved safety profile. This document details the mechanism of action of COX-1 in thrombosis, the pharmacological profile of this compound, and the preclinical evidence supporting its potential as a novel antiplatelet therapy. We present a compilation of quantitative data from key studies, detailed experimental protocols for the assays used to characterize this compound, and visual representations of the relevant biological pathways and experimental workflows.
The Role of COX-1 in Thrombosis: A Rationale for Selective Inhibition
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical event in hemostasis, but its dysregulation can lead to life-threatening conditions such as myocardial infarction and stroke. Platelets play a central role in the initiation and propagation of thrombosis. Upon vascular injury, platelets adhere, activate, and aggregate to form a primary hemostatic plug.
Cyclooxygenase-1 (COX-1) is constitutively expressed in most tissues, including platelets.[1] In platelets, COX-1 is the sole isoform responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[1] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation, acting through the thromboxane receptor (TP).[2][3] The inhibition of platelet COX-1, and consequently TXA2 synthesis, is the primary mechanism of action for the antiplatelet effects of aspirin.[3]
However, aspirin also inhibits COX-2, which is the inducible isoform of the enzyme. In endothelial cells, COX-2 is involved in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[2][4] The concurrent inhibition of both pro-thrombotic TXA2 and anti-thrombotic PGI2 by non-selective COX inhibitors like aspirin can lead to a therapeutic challenge known as the "aspirin dilemma," potentially limiting the net antithrombotic benefit and contributing to side effects.[4]
This has led to the hypothesis that a highly selective COX-1 inhibitor could offer a more targeted antiplatelet therapy by selectively blocking the production of TXA2 in platelets without significantly affecting the production of PGI2 in the vasculature. Such a compound could potentially provide potent antithrombotic efficacy with a reduced risk of the side effects associated with less selective agents. This compound is a novel compound that has been investigated for its potential as a highly selective COX-1 inhibitor.
This compound: A Highly Selective COX-1 Inhibitor
This compound has been identified as a potent and exceptionally selective inhibitor of COX-1. Preclinical studies have demonstrated its ability to effectively block platelet aggregation and thrombosis in animal models, while exhibiting a significantly lower propensity for gastrointestinal side effects compared to traditional NSAIDs.
Quantitative Data on the Selectivity and Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound, comparing its activity with that of aspirin.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity
| Compound | rhCOX-1 IC50 (nM) | rhCOX-2 IC50 (nM) | COX-2/COX-1 IC50 Ratio | Reference |
| This compound | 2.1 | >300,000 | >142,000 | [4] |
| Aspirin | 390 | 635 | 1.63 | [4] |
rhCOX-1: recombinant human COX-1; rhCOX-2: recombinant human COX-2; IC50: half maximal inhibitory concentration.
Table 2: In Vitro Inhibition of TXA2 and PGI2 Production in Guinea Pig Tissues
| Compound | Platelet TXB2 Production IC50 (nM) | Aortic 6-keto-PGF1α Production IC50 (nM) | Selectivity Ratio (Aorta/Platelet) | Reference |
| This compound | 11 | 2,700 | 245 | [4] |
| Aspirin | 2,000 | 1,200 | 0.6 | [4] |
TXB2 is the stable metabolite of TXA2; 6-keto-PGF1α is the stable metabolite of PGI2.
Table 3: Antithrombotic Effect of this compound in an Electrically Induced Carotid Artery Thrombosis Model in Guinea Pigs
| Treatment | Dose (mg/kg, p.o.) | Thrombus Weight (mg) | % Inhibition | Reference |
| Vehicle | - | 15.2 ± 1.5 | - | [4] |
| This compound | 3 | 8.9 ± 1.7 | 41.4 | [4] |
| This compound | 10 | 5.4 ± 1.1 | 64.5 | [4] |
| This compound | 30 | 3.1 ± 0.8* | 79.6 | [4] |
| Aspirin | 300 | 10.1 ± 2.4 | 33.6 (not significant) | [4] |
p < 0.05 vs. vehicle. Data are presented as mean ± S.E.M.
Table 4: Effect of this compound on Gastric Ulcer Formation in Guinea Pigs
| Treatment | Dose (mg/kg, p.o.) | Ulcer Index (mm) | Reference |
| Vehicle | - | 0 | [4] |
| This compound | 100 | 0 | [4] |
| Aspirin | 100 | 12.5 ± 3.5 | [4] |
| Aspirin | 300 | 35.1 ± 8.2 | [4] |
p < 0.05 vs. vehicle. Data are presented as mean ± S.E.M.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound against recombinant human COX-1 and COX-2.
-
Enzymes: Recombinant human COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The enzymes are pre-incubated with various concentrations of the test compound (this compound or aspirin) or vehicle for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Platelet Aggregation Assay
-
Objective: To assess the effect of this compound on platelet aggregation induced by arachidonic acid.
-
Sample: Platelet-rich plasma (PRP) obtained from citrated whole blood of healthy volunteers or laboratory animals.
-
Agonist: Arachidonic acid.
-
Procedure:
-
PRP is prepared by centrifuging whole blood at a low speed.
-
The platelet count in the PRP is adjusted to a standardized concentration.
-
The PRP is pre-incubated with various concentrations of the test compound or vehicle.
-
Platelet aggregation is initiated by the addition of arachidonic acid.
-
The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. An increase in light transmittance indicates platelet aggregation.
-
The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined.
-
Measurement of Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α)
-
Objective: To quantify the production of TXA2 and PGI2 by measuring their stable metabolites, TXB2 and 6-keto-PGF1α, respectively.
-
Samples: Plasma, serum, or supernatant from cell/tissue incubations.
-
Method: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Procedure (ELISA):
-
Samples and standards are added to microplate wells pre-coated with a capture antibody specific for the metabolite of interest.
-
A fixed amount of enzyme-conjugated metabolite is added to each well, initiating a competitive binding reaction.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, and the color development is proportional to the amount of bound enzyme-conjugated metabolite.
-
The absorbance is measured using a microplate reader.
-
The concentration of the metabolite in the samples is determined by comparing their absorbance to the standard curve.
-
Electrically Induced Carotid Artery Thrombosis Model (Guinea Pig)
-
Objective: To evaluate the in vivo antithrombotic efficacy of this compound in an arterial thrombosis model.
-
Animal Model: Male Hartley guinea pigs.
-
Procedure:
-
Animals are anesthetized, and one of the carotid arteries is surgically exposed.
-
A stimulating electrode is placed on the surface of the artery.
-
A controlled electrical current is applied to the artery for a specific duration to induce endothelial damage and initiate thrombus formation.
-
Blood flow is monitored using a Doppler flow probe.
-
After a defined period, the thrombosed arterial segment is excised and the wet weight of the thrombus is measured.
-
The test compound or vehicle is administered orally at various time points before the electrical stimulation.
-
Arteriovenous (AV) Shunt Thrombosis Model (Rat)
-
Objective: To assess the antithrombotic effect of this compound in a model of thrombosis under controlled blood flow conditions.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized, and an AV shunt is created by connecting the carotid artery to the jugular vein using a piece of silastic tubing.
-
A cotton thread is placed inside the tubing to provide a thrombogenic surface.
-
The shunt is allowed to remain in place for a specific duration, during which blood flows from the artery to the vein through the tubing.
-
After the specified time, the shunt is removed, and the thrombus formed on the cotton thread is carefully extracted and weighed.
-
The test compound or vehicle is administered prior to the placement of the shunt.
-
Visualizing the Core Concepts: Diagrams and Workflows
Signaling Pathway of COX-1 in Platelet Aggregation
References
ASP6537: A Technical Guide to a Highly Selective COX-1 Inhibitor for Thromboxane A2 Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of ASP6537 as a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor for the investigation of thromboxane A2 (TXA2) synthesis. This compound offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin by enabling the targeted inhibition of platelet-derived TXA2 with minimal impact on COX-2-mediated prostacyclin (PGI2) production, thus mitigating the "aspirin dilemma." This guide provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate its application in a research setting.
Data Presentation: Preclinical Efficacy and Safety of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating the selectivity, antithrombotic effects, and gastrointestinal safety of this compound in comparison to aspirin.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | rhCOX-1 IC50 (nM) | rhCOX-2 IC50 (nM) | COX-2/COX-1 IC50 Ratio |
| This compound | 2.1 | >300,000 | >142,000 |
| Aspirin | 1,700 | 2,770 | 1.63 |
Table 2: Inhibition of Thromboxane A2 (TXA2) and Prostacyclin (PGI2) Production
| Study Type | Species | Compound | Dose/Concentration | TXA2 Inhibition (%) | PGI2 Inhibition (%) |
| In Vitro (Platelets) | Guinea Pig | This compound | 1 µM | ~100 | Not significant |
| In Vitro (Aorta) | Guinea Pig | This compound | 1 µM | - | Not significant |
| In Vivo (Plasma) | Aged Rats | This compound | 3 mg/kg | Significant | Not significant |
| In Vitro (Platelets) | Guinea Pig | Aspirin | 100 µM | ~100 | ~50 |
| In Vitro (Aorta) | Guinea Pig | Aspirin | 100 µM | - | Significant |
| In Vivo (Plasma) | Aged Rats | Aspirin | 30 mg/kg | Significant | Significant |
Table 3: In Vivo Antithrombotic Effects in Guinea Pigs
| Compound | Dose (mg/kg) | Thrombus Weight Reduction (%) | Statistical Significance |
| This compound | 3 | Significant | p < 0.05 |
| This compound | 10 | Significant | p < 0.01 |
| This compound | 30 | Significant | p < 0.01 |
| Aspirin | 300 | Tendency to inhibit | Not significant |
Table 4: Gastrointestinal Ulcerogenic Activity in Guinea Pigs
| Compound | Dose (mg/kg) | Ulcer Formation |
| This compound | 100 | No ulcer formation |
| Aspirin | 100 | Ulcerogenic effect observed |
| Aspirin | 300 | Ulcerogenic effect observed |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of arachidonic acid metabolism and a typical experimental workflow for evaluating a selective COX-1 inhibitor like this compound.
Signaling Pathway of Eicosanoid Synthesis
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for a selective COX-1 inhibitor.
Experimental Protocols
The following are detailed representative protocols for the key experiments cited in the evaluation of this compound. These protocols are synthesized from established methodologies and are intended to provide a comprehensive guide for researchers.
In Vitro COX-1 and COX-2 Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human COX-1 (rhCOX-1) and recombinant human COX-2 (rhCOX-2) to assess its selectivity.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and reference compounds (e.g., aspirin) dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator, plate shaker, and microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute rhCOX-1 and rhCOX-2 enzymes in assay buffer to the desired working concentration.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference compound in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, heme, and glutathione.
-
Inhibitor Incubation: Add the diluted this compound or reference compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control. Pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Add the diluted rhCOX-1 or rhCOX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Measurement: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve. The COX-2/COX-1 selectivity ratio is calculated by dividing the IC50 for COX-2 by the IC50 for COX-1.
In Vitro Thromboxane A2 and Prostacyclin Production Assays
Objective: To evaluate the effect of this compound on TXA2 production in platelets (a COX-1-dependent process) and PGI2 production in isolated aorta (a COX-2-dependent process).
Materials:
-
Guinea pig whole blood (for platelet-rich plasma) or isolated aorta
-
Collagen or arachidonic acid (platelet agonist)
-
Krebs-Henseleit buffer
-
This compound and reference compounds
-
EIA kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α, a stable metabolite of PGI2)
-
Centrifuge, water bath, and microplate reader
Procedure for TXA2 Production in Platelets:
-
Platelet-Rich Plasma (PRP) Preparation: Collect guinea pig whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of this compound or a reference compound at 37°C for 15 minutes.
-
Platelet Stimulation: Add a platelet agonist (e.g., collagen or arachidonic acid) to the PRP and incubate at 37°C for 5 minutes to induce TXA2 synthesis.
-
Sample Collection: Stop the reaction by adding a stopping solution and centrifuge at a high speed (e.g., 2000 x g) for 10 minutes to obtain the supernatant.
-
TXB2 Measurement: Measure the concentration of TXB2 in the supernatant using a competitive EIA kit.
Procedure for PGI2 Production in Isolated Aorta:
-
Aorta Preparation: Euthanize a guinea pig and carefully dissect the thoracic aorta. Cut the aorta into small rings.
-
Incubation with Inhibitor: Place the aortic rings in Krebs-Henseleit buffer and incubate with various concentrations of this compound or a reference compound at 37°C for 30 minutes.
-
PGI2 Synthesis: Incubate the aortic rings in fresh buffer at 37°C for 15 minutes to allow for PGI2 release.
-
Sample Collection: Collect the incubation buffer.
-
6-keto-PGF1α Measurement: Measure the concentration of 6-keto-PGF1α in the collected buffer using a competitive EIA kit.
In Vivo Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs
Objective: To assess the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.
Materials:
-
Male Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital sodium)
-
Doppler flow probe
-
Bipolar electrode
-
Electrical stimulator
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and expose the right common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Thrombus Induction: Place a bipolar electrode on the surface of the carotid artery, distal to the flow probe. Apply a continuous electrical current (e.g., 5 mA) to induce endothelial injury and thrombus formation.
-
Blood Flow Monitoring: Continuously monitor the carotid artery blood flow. The time to occlusion is defined as the time from the start of the electrical stimulation to the point where blood flow ceases.
-
Thrombus Evaluation: After a defined period, excise the thrombosed arterial segment and measure the thrombus weight.
-
Data Analysis: Compare the time to occlusion and thrombus weight between the this compound-treated and vehicle-treated groups.
In Vivo Gastric Ulcer Model in Guinea Pigs
Objective: To evaluate the gastrointestinal safety of this compound by assessing its potential to induce gastric ulcers.
Materials:
-
Male Hartley guinea pigs
-
This compound, aspirin, and vehicle control
-
Dissecting microscope or endoscope
-
Ulcer scoring system
Procedure:
-
Animal Fasting: Fast the guinea pigs for 24 hours before drug administration, with free access to water.
-
Drug Administration: Administer this compound, aspirin, or vehicle orally.
-
Observation Period: Observe the animals for a defined period (e.g., 4-6 hours).
-
Stomach Examination: Euthanize the animals and remove the stomachs. Open the stomachs along the greater curvature and rinse with saline.
-
Ulcer Assessment: Examine the gastric mucosa for the presence of ulcers or lesions using a dissecting microscope or endoscope. The severity of the lesions can be scored based on their number and size (e.g., 0 = no lesions, 1 = small hemorrhages, 2 = one or more small ulcers, etc.).
-
Data Analysis: Compare the ulcer scores between the different treatment groups.
This comprehensive guide provides a solid foundation for researchers interested in utilizing this compound to study the intricate role of COX-1 and TXA2 in physiology and pathophysiology. The provided data and protocols can be adapted to specific research needs, enabling further exploration of this promising pharmacological tool.
The Discovery and Chemical Profile of ASP6537: A Selective COX-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ASP6537, also known as FK881, is a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor developed by Astellas Pharma, Inc. for potential therapeutic applications in cardiovascular diseases, osteoarthritis, and rheumatoid arthritis. This document provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound. It includes a summary of its biological activity, a plausible synthetic route, and detailed experimental methodologies for key assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the compound's mechanism of action and development process.
Introduction
The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes. Two main isoforms of this enzyme have been identified: COX-1 and COX-2. While COX-2 is primarily induced during inflammation and is the target of selective COX-2 inhibitors (coxibs), COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes such as platelet aggregation and gastrointestinal cytoprotection.
The development of selective COX-1 inhibitors like this compound is driven by the therapeutic potential of modulating COX-1 activity, particularly in the context of thrombosis. By selectively inhibiting COX-1, this compound aims to reduce the production of pro-thrombotic thromboxane A2 (TXA2) in platelets while sparing the production of anti-thrombotic and vasodilatory prostacyclin (PGI2) in the endothelium, which is primarily mediated by COX-2. This selectivity offers the potential for a potent antithrombotic effect with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Discovery and Development
While the specific details of the initial screening and lead optimization for this compound are not extensively published in the public domain, its development was undertaken by Astellas Pharma, Inc.[1] The compound is currently in the preclinical stage of development for indications including osteoarthritis and rheumatoid arthritis.[1] The discovery of this compound likely involved a targeted drug design approach to achieve high selectivity for the COX-1 enzyme over its COX-2 isoform.
Chemical Structure
The chemical structure of this compound (FK881) is 3-(1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-5-yl)pyridine.
Chemical Formula: C₁₅H₁₃N₃O₂S
Molecular Weight: 311.35 g/mol
CAS Number: 128459-09-6
Synthesis
A detailed, step-by-step synthesis protocol for this compound from Astellas Pharma is not publicly available. However, based on the chemical structure and patents for similar pyrazole-containing compounds, a plausible synthetic route can be proposed. The synthesis of 1,5-diarylpyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
A potential retrosynthetic analysis suggests that this compound could be synthesized from 1-(pyridin-3-yl)ethanone and a 4-(methylsulfonyl)phenylhydrazine derivative.
Biological Activity
This compound is a potent and exceptionally selective inhibitor of the COX-1 enzyme. Its high selectivity is a key feature that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
In Vitro Activity
The in vitro inhibitory activity of this compound against recombinant human COX-1 (rhCOX-1) is significant.
| Parameter | Value | Reference |
| rhCOX-1 IC₅₀ | 0.703 nM | [2] |
Selectivity
This compound demonstrates a remarkable selectivity for COX-1 over COX-2.
| Parameter | Value | Reference |
| IC₅₀ ratio (rhCOX-2 / rhCOX-1) | >142,000 |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the efficacy of this compound in various models of inflammation, pain, and thrombosis.
| Model | Species | Efficacy | Reference | |---|---|---| | Carrageenan-induced paw edema | Rat | ED₃₀: 22 mg/kg | | | Adjuvant arthritis (paw swelling) | Rat | ED₅₀: 17 mg/kg | | | Acetic acid-induced writhing | Mouse | ED₅₀: 19 mg/kg | | | Adjuvant arthritis (hyperalgesia) | Rat | ED₅₀: 1.8 mg/kg | | | Electrically induced carotid arterial thrombosis | Guinea pig | Significant antithrombotic effect at ≥3 mg/kg | | | Arteriovenous shunt thrombosis | Rat | Dose-dependent decrease in thrombus protein content | | | Neointima formation after balloon angioplasty | Rat | Reduced neointima formation | |
Gastrointestinal Safety
A key advantage of the high selectivity of this compound for COX-1 is its improved gastrointestinal safety profile compared to traditional NSAIDs.
| Compound | Dose | Ulcerogenic Effect | Reference |
| This compound | 100 mg/kg | No ulcer formation | |
| Aspirin | ≥100 mg/kg | Ulcerogenic effect observed |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the COX-1 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including thromboxane A2 (TXA2). In platelets, COX-1 is the primary isoform, and its inhibition leads to a decrease in TXA2 synthesis, thereby reducing platelet aggregation and thrombus formation.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard pharmacological methods.
In Vitro COX Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA for PGE₂ or colorimetric/fluorometric probe)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (this compound)
-
Vehicle control
-
Pletysmometer
Procedure:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Determine the ED₅₀ value.
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
Acetic acid (0.6% v/v in saline)
-
Test compound (this compound)
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a pre-treatment period (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
-
Determine the ED₅₀ value.
Experimental Workflow Diagram
The discovery and preclinical development of a selective COX-1 inhibitor like this compound typically follows a structured workflow.
Conclusion
This compound is a novel, potent, and highly selective COX-1 inhibitor with demonstrated efficacy in preclinical models of inflammation, pain, and thrombosis. Its remarkable selectivity for COX-1 over COX-2 translates to a favorable gastrointestinal safety profile, a significant advantage over traditional NSAIDs. The unique pharmacological profile of this compound makes it a promising candidate for further development in the treatment of cardiovascular and inflammatory diseases where selective COX-1 inhibition is desirable. This technical guide provides a comprehensive overview of the available data on this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
ASP6537: A Preclinical Investigation into its Therapeutic Potential in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP6537 is a novel, potent, and highly selective cyclooxygenase-1 (COX-1) inhibitor that has demonstrated promising antithrombotic and anti-restenotic effects in preclinical models. By selectively targeting COX-1, this compound effectively inhibits platelet aggregation and thrombus formation, key events in the pathophysiology of acute coronary syndromes and thrombosis following percutaneous coronary interventions (PCI). Furthermore, preclinical data suggests a beneficial role in mitigating neointima formation, a primary driver of in-stent restenosis. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, efficacy, and safety profile in established animal models of cardiovascular disease. The information presented herein is based solely on preclinical findings, as no clinical trial data for this compound in cardiovascular disease is publicly available at the time of this report.
Introduction
Platelet activation and aggregation are central to the pathogenesis of atherothrombotic cardiovascular diseases. Cyclooxygenase-1 (COX-1) plays a crucial role in this process by catalyzing the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. While non-selective COX inhibitors like aspirin are mainstays in cardiovascular therapy, they also inhibit COX-2, which is involved in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual inhibition can lead to an "aspirin dilemma," where the beneficial antithrombotic effects are partially counteracted by the loss of PGI2-mediated vascular protection, and can also be associated with gastrointestinal side effects.
This compound has emerged as a highly selective COX-1 inhibitor, offering the potential for potent antithrombotic efficacy with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes the key preclinical evidence supporting the potential therapeutic applications of this compound in cardiovascular disease.
Mechanism of Action: Selective COX-1 Inhibition
This compound exerts its pharmacological effect through the highly selective inhibition of the COX-1 enzyme. This selectivity is crucial for its proposed therapeutic benefit in cardiovascular disease. By inhibiting COX-1 in platelets, this compound blocks the synthesis of TXA2, thereby reducing platelet aggregation and subsequent thrombus formation. The high selectivity for COX-1 over COX-2 is intended to preserve the production of PGI2 in the vascular endothelium, thus maintaining its vasodilatory and anti-aggregatory effects and potentially avoiding the "aspirin dilemma".[1]
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
Antithrombotic Effects
Preclinical studies have demonstrated the potent antithrombotic activity of this compound in various animal models.
| Parameter | This compound | Aspirin | Reference |
| COX-2/COX-1 IC50 Ratio | >142,000 | 1.63 | [1] |
| Effective Antithrombotic Dose (guinea pig carotid artery thrombosis) | ≥3 mg/kg | 300 mg/kg (not statistically significant) | [1] |
| Effect on Thrombus Protein Content (rat arteriovenous shunt) | Dose-dependent decrease | Not Reported | [2] |
| Effect on Bleeding Time (rat) | No prolongation observed | Not Reported | [2] |
-
Electrically Induced Carotid Arterial Thrombosis Model (Guinea Pigs): Male Hartley guinea pigs were anesthetized, and the carotid artery was exposed. A stimulating electrode was placed on the artery, and a continuous electrical current was applied to induce thrombus formation. This compound or aspirin was administered orally before the electrical stimulation. The antithrombotic effect was evaluated by measuring the time to occlusion or the weight of the thrombus.[1]
-
Arteriovenous Shunt Thrombosis Model (Rats): An arteriovenous shunt was created by connecting the carotid artery and the jugular vein with a silk thread-filled tube in anesthetized rats. This compound was administered orally prior to the procedure. The antithrombotic effect was quantified by measuring the protein content of the thrombus formed on the silk thread.[2]
Caption: Experimental workflow for in vivo antithrombotic studies.
Effects on Neointima Formation
In addition to its acute antithrombotic effects, this compound has been investigated for its potential to prevent restenosis following vascular injury.
| Model | Outcome | Result | Reference |
| Rat Carotid Arterial Balloon Angioplasty | Neointima Formation | Reduced | [2] |
-
Rat Carotid Arterial Balloon Angioplasty Model: In anesthetized rats, the common carotid artery was injured by the insertion and inflation of a balloon catheter to denude the endothelium and induce smooth muscle cell proliferation and migration. This compound was administered orally for a specified period following the injury. The effect on neointima formation was assessed by histological analysis of the arterial sections, measuring the intimal and medial areas.[2]
Caption: Experimental workflow for the neointima formation study.
Preclinical Safety Profile
A key potential advantage of this compound is its improved gastrointestinal safety profile compared to non-selective COX inhibitors.
| Parameter | This compound | Aspirin | Reference |
| Ulcerogenic Effect (guinea pig gastric ulcer model) | No ulcer formation at 100 mg/kg | Ulcerogenic at ≥100 mg/kg | [1] |
-
Gastric Ulcer Model (Guinea Pigs): this compound or aspirin was administered orally to guinea pigs. After a defined period, the stomachs were removed and examined for the presence and severity of ulcers.[1]
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for the prevention and treatment of thrombotic cardiovascular diseases. Its high selectivity for COX-1 translates to potent antithrombotic effects at doses that do not prolong bleeding time and exhibit a favorable gastrointestinal safety profile in animal models.[1][2] Furthermore, the observed reduction in neointima formation indicates a potential role in preventing restenosis following PCI.[2]
It is critical to emphasize that all available data on this compound is derived from preclinical studies. To date, no clinical trial data has been published to confirm these promising findings in humans. Future clinical investigations will be essential to determine the efficacy, safety, and optimal dosing of this compound in patients with cardiovascular disease. Such studies would need to rigorously evaluate both its antithrombotic efficacy and its long-term impact on cardiovascular outcomes, as well as confirm its purported safety advantages. The transition from these encouraging preclinical results to robust clinical evidence will be the definitive step in establishing the therapeutic role of this compound in cardiovascular medicine.
References
- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Selective COX-1 Inhibition in Oncology: A Technical Guide to ASP6537
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the role of cyclooxygenase-2 (COX-2) in carcinogenesis is well-established, emerging evidence points to a significant and, in some cases, pivotal role for cyclooxygenase-1 (COX-1) in the progression of various cancers.[1][2] Aberrant overexpression of COX-1 has been identified in several tumor types, including ovarian, breast, and hematological malignancies, where it contributes to pro-tumorigenic signaling pathways.[1][3][4] This has spurred interest in the development and application of selective COX-1 inhibitors as novel therapeutic and research agents in oncology.[5] ASP6537, a potent and highly selective COX-1 inhibitor, represents a valuable tool for dissecting the function of COX-1 in cancer and exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of the rationale for targeting COX-1 in cancer research, with a focus on the potential applications of this compound. It includes a summary of preclinical data for selective COX-1 inhibitors, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction: The Rationale for Targeting COX-1 in Cancer
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1][2] While COX-2 is the inducible isoform and a well-known mediator of inflammation and cancer, COX-1 is constitutively expressed in most tissues and has traditionally been associated with homeostatic functions.[1][6] However, a growing body of research has challenged this dogma, revealing that COX-1 is overexpressed in several human cancers and can play a crucial role in tumorigenesis.[1][2][4]
In certain cancers, such as high-grade serous ovarian cancer (HGSOC), COX-1 expression is significantly higher than COX-2 and is associated with multiple pro-tumorigenic pathways.[7] Studies have demonstrated that genetic knockdown of COX-1 or its pharmacological inhibition can suppress tumor growth in preclinical models, highlighting its potential as a therapeutic target.[7][8] this compound, with its high selectivity for COX-1, offers a refined tool to investigate these COX-1 dependent mechanisms in cancer.
This compound: A Highly Selective COX-1 Inhibitor
This compound (also known as FK881) is a potent and exceptionally selective inhibitor of COX-1. Its pharmacological profile has been extensively characterized in the context of its antithrombotic and anti-inflammatory effects. The key feature of this compound is its ability to inhibit COX-1 with minimal impact on COX-2, thereby avoiding the gastrointestinal side effects associated with non-selective NSAIDs. While direct oncology studies with this compound are not yet widely published, its properties make it an ideal candidate for investigating the role of COX-1 in cancer.
Quantitative Data: Preclinical Efficacy of Selective COX-1 Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the effects of selective COX-1 inhibitors in cancer models. This data provides a benchmark for the potential efficacy of this compound in similar experimental settings.
Table 1: In Vitro Efficacy of Selective COX-1 Inhibition
| Cell Line | Cancer Type | Selective COX-1 Inhibitor | Concentration | Effect | Reference |
| OVCAR-3 | Ovarian Cancer | SC-560 | 10-50 µM | Inhibition of PGE2 formation | [9] |
| OVCAR-3 | Ovarian Cancer | SC-560 | >50 µM | Decrease in cell number | [9] |
| MCF-7 | Breast Cancer | FR122047 | Not Specified | Induction of cell growth arrest and apoptosis | [4] |
Table 2: In Vivo Efficacy of Selective COX-1 Inhibition
| Animal Model | Cancer Type | Selective COX-1 Inhibitor | Dosage | Effect | Reference |
| Nude Mice (OSE cell allografts) | Ovarian Cancer | SC-560 | Not Specified | Dramatic reduction in tumor growth | [8] |
| Mice (410.4 mammary tumor cell line) | Breast Cancer | SC-560 | Not Specified | Significant inhibition of tumor growth | [3] |
| Nude Mice (SKOV-3 xenograft) | Ovarian Cancer | SC-560 | COX-1-specific inhibitory dosages | Slight to moderate reduction of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
The pro-tumorigenic effects of COX-1 are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and provide examples of experimental workflows to investigate the effects of this compound.
COX-1 Signaling in Ovarian Cancer
In ovarian cancer, particularly HGSOC, COX-1 overexpression leads to the production of prostaglandins, such as PGE2 and PGI2, which can promote angiogenesis and cell proliferation.[8][9]
Proposed Role of COX-1 in CML and TKI Resistance
In Chronic Myeloid Leukemia (CML), the proto-oncogene EVI1 can upregulate PTGS1 (the gene encoding COX-1).[5] This may contribute to resistance to tyrosine kinase inhibitors (TKIs). Inhibition of COX-1 could potentially restore sensitivity to TKIs.
Experimental Workflow: Assessing this compound in Ovarian Cancer Cell Lines
This workflow outlines a typical in vitro experiment to evaluate the effect of this compound on ovarian cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cells, adapted from studies on other selective COX-1 inhibitors.
Cell Culture and Treatment
-
Cell Lines: OVCAR-3 (human ovarian adenocarcinoma) and SKOV-3 (human ovarian adenocarcinoma) cell lines can be obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: A stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO). For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Culture cells in 6-well plates until they reach 80-90% confluency.
-
Treat the cells with this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
-
Normalize the PGE2 concentration to the total protein content of the cells in each well.
In Vivo Xenograft Model
-
Animals: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 OVCAR-3 cells suspended in 100 µL of Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width^2).
-
This compound Administration: Once tumors reach a palpable size (e.g., 100 mm^3), randomize the mice into treatment and control groups. Administer this compound or vehicle control daily via oral gavage.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Conclusion and Future Directions
The evidence strongly suggests that COX-1 is a valid and compelling target in certain cancers. This compound, as a highly selective COX-1 inhibitor, is an invaluable tool for the cancer research community. Future research should focus on:
-
Directly evaluating this compound in a broad range of cancer cell lines and preclinical models, particularly those with high COX-1 expression.
-
Investigating the synergistic potential of this compound with existing cancer therapies, such as TKIs in CML or chemotherapy in ovarian cancer.
-
Identifying predictive biomarkers for sensitivity to COX-1 inhibition to enable patient stratification in potential future clinical trials.
The exploration of this compound in oncology holds the promise of uncovering novel therapeutic strategies and deepening our understanding of the complex role of cyclooxygenase pathways in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASP-6537 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The role of cyclooxygenases in inflammation, cancer, and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aberrant over-expression of COX-1 intersects multiple pro-tumorigenic pathways in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-1 Is a Potential Target for Prevention and Treatment of Ovarian Epithelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: ASP6537 In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6537 is a reversible cyclooxygenase-1 (COX-1) inhibitor that has been investigated as an antiplatelet agent.[1] The inhibition of COX-1 in platelets blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[2][3][4] This mechanism is crucial for reducing the risk of thrombotic events.[2] This document provides a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[5][6]
Data Presentation
The following table is a template illustrating how to present quantitative data from an in vitro platelet aggregation assay for this compound. The values provided are for illustrative purposes only and do not represent actual experimental data.
| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | % Inhibition | IC₅₀ (µM) |
| 0 (Vehicle Control) | Arachidonic Acid (1 mM) | 85 ± 5 | 0 | |
| 1 | Arachidonic Acid (1 mM) | 60 ± 7 | 29.4 | |
| 5 | Arachidonic Acid (1 mM) | 40 ± 6 | 52.9 | ~4.5 |
| 10 | Arachidonic Acid (1 mM) | 25 ± 4 | 70.6 | |
| 50 | Arachidonic Acid (1 mM) | 10 ± 3 | 88.2 | |
| 0 (Vehicle Control) | Collagen (2 µg/mL) | 90 ± 4 | 0 | |
| 1 | Collagen (2 µg/mL) | 75 ± 5 | 16.7 | |
| 5 | Collagen (2 µg/mL) | 55 ± 6 | 38.9 | ~7.0 |
| 10 | Collagen (2 µg/mL) | 40 ± 5 | 55.6 | |
| 50 | Collagen (2 µg/mL) | 20 ± 4 | 77.8 |
Signaling Pathway
Caption: COX-1 signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA is the reference method for measuring platelet function.[7] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[5][8] Initially, the PRP is turbid due to the suspended platelets, allowing minimal light to pass through.[7] When a platelet agonist is added, the platelets activate and clump together, causing the plasma to become more transparent and increasing light transmission.[8] The aggregometer records this change over time, and the extent of aggregation is proportional to the increase in light transmission.[9]
Reagents and Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (from healthy, drug-free donors)
-
3.2% Sodium Citrate anticoagulant
-
Arachidonic Acid (AA)
-
Collagen
-
Adenosine diphosphate (ADP)
-
Saline
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Centrifuge
-
Hematology analyzer
-
Pipettes and tips
-
Cuvettes with stir bars
Protocol
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.
-
Carefully transfer the upper layer (PRP) to a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of approximately 3 x 10⁸ platelets/mL with PPP.
-
-
Preparation of this compound and Agonists
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in saline to achieve the desired final concentrations.
-
Prepare stock solutions of agonists (e.g., Arachidonic Acid at 100 mM in ethanol, Collagen at 200 µg/mL, ADP at 5mM). Dilute with saline to the desired final working concentrations.
-
-
Platelet Aggregation Assay
-
Set up the light transmission aggregometer to maintain a constant temperature of 37°C.[8]
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the corresponding PPP.[8]
-
Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes while stirring.
-
Add 50 µL of the platelet agonist to initiate platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation).
-
References
- 1. Inhibition of platelet aggregation and arachidonate metabolism in platelets by procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of low-dose aspirin on in vitro platelet aggregation in the early minutes after ingestion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregation in response to ADP is highly variable in normal donors and patients on anti-platelet medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deaggregation is an integral component of the response of platelets to ADP in vitro: kinetic studies of literature and original data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP6537 in a Rat Arteriovenous Shunt Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6537 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of thromboxane A2 (TXA2) in platelets.[1][2] TXA2 is a key mediator of platelet activation and aggregation, processes central to thrombus formation. Consequently, this compound is under investigation as a promising antiplatelet agent for the prevention of arterial thrombosis.[3] The rat arteriovenous (AV) shunt thrombosis model is a widely utilized in vivo assay to evaluate the efficacy of antithrombotic compounds. This model mimics the conditions of arterial thrombosis and allows for the quantification of thrombus formation.
These application notes provide a detailed protocol for utilizing this compound in a rat arteriovenous shunt thrombosis model, including data presentation and visualization of the relevant signaling pathway.
Mechanism of Action of this compound
This compound exerts its antithrombotic effect by selectively inhibiting the COX-1 enzyme in platelets. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for TXA2. The subsequent reduction in TXA2 levels leads to decreased platelet activation, aggregation, and ultimately, a reduction in thrombus formation.[4][5][6][7][8]
Data Presentation
The antithrombotic efficacy of this compound in the rat arteriovenous shunt model is typically assessed by measuring the reduction in thrombus weight or protein content at various doses. The following table summarizes the expected dose-dependent antithrombotic effect of this compound.
| Compound | Dose (mg/kg) | Route of Administration | Thrombus Inhibition (%) | Effect on Bleeding Time |
| Vehicle Control | - | p.o. or i.v. | 0 | No significant effect |
| This compound | 1 | p.o. or i.v. | Dose-dependent decrease | No significant prolongation |
| This compound | 3 | p.o. or i.v. | Significant decrease | No significant prolongation |
| This compound | 10 | p.o. or i.v. | Marked decrease | No significant prolongation |
| Aspirin (Reference) | 100 | p.o. or i.v. | Significant decrease | Potential for prolongation |
Note: The percentage of thrombus inhibition is a qualitative representation based on available data. Actual quantitative values may vary depending on the specific experimental conditions. This compound has been shown to dose-dependently decrease the protein content of the thrombus.[3][9] A significant antithrombotic effect has been observed at doses of ≥3 mg/kg in guinea pig models.[2]
Experimental Protocols
This section outlines the detailed methodology for the rat arteriovenous shunt thrombosis model.
Materials
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Silicone tubing (e.g., 0.5 mm inner diameter, 1.0 mm outer diameter)
-
Polyethylene tubing (for cannulation)
-
Surgical thread (e.g., 4-0 silk)
-
Cotton or silk thread (for inducing thrombosis)
-
Heparinized saline
-
Surgical instruments (forceps, scissors, clamps)
-
Heating pad
Experimental Workflow
Procedure
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points prior to the surgical procedure.
-
Anesthesia and Surgery: Anesthetize the rat with an appropriate anesthetic agent and maintain body temperature using a heating pad. Make a midline cervical incision to expose the right common carotid artery and the left external jugular vein. Carefully dissect the vessels from the surrounding tissue.
-
Arteriovenous Shunt Placement:
-
Prepare a shunt consisting of a length of silicone tubing. To induce thrombosis, a piece of cotton or silk thread is placed inside the tubing.[9]
-
Distally ligate the carotid artery and jugular vein.
-
Insert one end of the shunt into the carotid artery and the other end into the jugular vein, securing them with surgical thread.
-
-
Thrombus Formation:
-
Remove the clamps to allow blood to flow from the carotid artery through the shunt to the jugular vein.
-
Allow the blood to circulate for a predefined period (e.g., 15-30 minutes) to allow for thrombus formation on the thread within the shunt.
-
-
Thrombus Quantification:
-
After the designated time, clamp the shunt and carefully remove it.
-
Gently remove the thread containing the thrombus from the shunt.
-
The thrombus can be quantified by either measuring its wet weight or by determining its protein content using a suitable protein assay.
-
-
Data Analysis: Compare the mean thrombus weight or protein content between the vehicle-treated and this compound-treated groups. Calculate the percentage inhibition of thrombus formation for each dose of this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway of platelet activation and the point of intervention for this compound.
Conclusion
The rat arteriovenous shunt thrombosis model is a robust and reproducible method for evaluating the in vivo efficacy of antithrombotic agents like this compound. By selectively inhibiting COX-1, this compound effectively reduces thrombus formation in this model, highlighting its potential as a novel antiplatelet therapy. The detailed protocols and data presentation guidelines provided herein are intended to assist researchers in the successful application of this model for the preclinical assessment of antithrombotic drug candidates.
References
- 1. Durable thrombosis in a rat model of arteriovenous malformation treated with radiosurgery and vascular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet - Wikipedia [en.wikipedia.org]
- 9. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of ASP6537 in a Rat Model of Carotid Artery Balloon Angioplasty
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restenosis, the re-narrowing of an artery after angioplasty, remains a significant challenge in the treatment of atherosclerotic vascular disease. A key pathological process driving restenosis is neointimal hyperplasia, which involves the proliferation and migration of vascular smooth muscle cells (VSMCs). ASP6537, a highly selective cyclooxygenase-1 (COX-1) inhibitor, has shown promise in preclinical models for its antithrombotic effects and its potential to mitigate vascular injury responses.[1] This document provides a detailed protocol for inducing a carotid arterial balloon angioplasty model in rats to evaluate the efficacy of this compound in reducing neointima formation.
This compound's primary mechanism of action is the selective inhibition of COX-1, an enzyme responsible for the synthesis of prostaglandins and thromboxane A2 (TXA2).[2] TXA2 is a potent vasoconstrictor and platelet aggregator, and it also exhibits mitogenic effects on VSMCs.[2][3] By inhibiting COX-1, this compound reduces the production of TXA2, thereby potentially inhibiting key events in the pathogenesis of restenosis.
Experimental Design and Methods
This protocol is designed to assess the in vivo efficacy of this compound in a well-established rat model of carotid artery balloon injury. The study will involve a comparison between a vehicle-treated control group and groups treated with varying doses of this compound.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 350-450 g
-
Justification: The rat carotid artery balloon injury model is a widely used and well-characterized model that mimics key aspects of clinical angioplasty and subsequent restenosis.[4][5][6]
Experimental Groups
A minimum of three groups are recommended for a robust study design:
| Group ID | Treatment | Dosage | Route of Administration | Rationale |
| 1 | Vehicle Control | - | Oral Gavage | To establish the baseline level of neointima formation following balloon injury. |
| 2 | This compound (Low Dose) | To be determined based on dose-ranging studies | Oral Gavage | To assess the dose-dependent effect of this compound on neointima formation. |
| 3 | This compound (High Dose) | To be determined based on dose-ranging studies | Oral Gavage | To determine the maximal efficacy and potential toxicity of this compound. |
Note: The specific dosages of this compound should be determined based on prior pharmacokinetic and pharmacodynamic studies. A literature search for preclinical studies of this compound in similar models is recommended to establish an appropriate dose range.
Experimental Workflow
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the rat carotid artery balloon angioplasty model.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (or vehicle control)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
2F Fogarty balloon catheter
-
Surgical instruments (forceps, scissors, vessel clips, sutures)
-
Sterile saline
-
Formalin (10% neutral buffered) or other appropriate fixative
-
Paraffin and embedding supplies
-
Hematoxylin and Eosin (H&E) stain
-
Verhoeff-Van Gieson (VVG) stain for elastic laminae
Surgical Procedure: Carotid Artery Balloon Injury
-
Anesthesia and Preparation:
-
Anesthetize the rat using a standard, approved protocol.
-
Shave the ventral neck region and sterilize the surgical site with an appropriate antiseptic.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Exposure:
-
Make a midline cervical incision to expose the trachea and strap muscles.
-
Bluntly dissect the tissues to expose the left common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the carotid bifurcation from the surrounding nerves and connective tissue.
-
-
Vessel Ligation and Arteriotomy:
-
Place temporary ligatures or microvascular clips around the common carotid artery and the ICA to temporarily occlude blood flow.
-
Place a permanent ligature on the distal ECA.
-
Make a small transverse arteriotomy in the ECA proximal to the ligature.
-
-
Balloon Injury:
-
Introduce a 2F Fogarty balloon catheter through the arteriotomy and advance it into the common carotid artery.
-
Inflate the balloon with a small volume of saline (sufficient to create gentle resistance) and withdraw the catheter to the bifurcation.
-
Repeat the inflation and withdrawal process three times to denude the endothelium and induce vessel injury.
-
-
Closure:
-
Remove the balloon catheter and ligate the ECA at the site of the arteriotomy.
-
Remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.
-
Close the neck incision in layers using appropriate sutures.
-
Post-Operative Care
-
Administer analgesics as per the approved institutional protocol for post-operative pain management.
-
Monitor the animals daily for signs of distress, infection, or neurological deficits.
-
Continue daily administration of this compound or vehicle for the duration of the study (typically 14 days).
Tissue Harvesting and Processing
-
At the end of the treatment period (e.g., 14 days post-injury), euthanize the animals using an approved method.
-
Perfuse the animals with saline followed by 10% neutral buffered formalin at physiological pressure.
-
Excise the injured left carotid artery and the contralateral, uninjured right carotid artery (as a control).
-
Fix the arteries in 10% neutral buffered formalin overnight.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
Histological Analysis and Morphometry
-
Cut serial cross-sections (5 µm thick) from the middle portion of the injured and control carotid arteries.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Verhoeff-Van Gieson (VVG) to visualize the internal and external elastic laminae.
-
Capture digital images of the stained sections using a light microscope equipped with a camera.
-
Perform morphometric analysis using image analysis software (e.g., ImageJ) to measure the following parameters:
-
Lumen area
-
Intima area (area between the lumen and the internal elastic lamina)
-
Media area (area between the internal and external elastic laminae)
-
-
Calculate the intima-to-media (I/M) ratio as a primary endpoint for neointimal hyperplasia.
Proposed Signaling Pathway of this compound in Inhibiting Neointima Formation
The following diagram illustrates the proposed signaling pathway through which this compound may inhibit neointima formation following vascular injury.
Caption: Proposed mechanism of this compound in inhibiting neointima formation.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) for multiple group comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Table 1: Animal Characteristics
| Group | N | Body Weight (g) - Pre-Surgery | Body Weight (g) - Post-Surgery (Day 14) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 2: Morphometric Analysis of Carotid Arteries
| Group | N | Lumen Area (mm²) | Intima Area (mm²) | Media Area (mm²) | Intima/Media (I/M) Ratio |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Contralateral Control |
Conclusion
This detailed protocol provides a framework for evaluating the therapeutic potential of this compound in a clinically relevant model of restenosis. By following these procedures, researchers can obtain robust and reproducible data on the efficacy of this compound in inhibiting neointima formation. The proposed signaling pathway provides a basis for further mechanistic studies to elucidate the precise molecular targets of this compound in the vasculature. The systematic collection and analysis of quantitative data as outlined will be crucial for determining the dose-dependent effects of this compound and its potential as a novel therapeutic agent for the prevention of restenosis.
References
- 1. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thromboxane A2 and vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin-1 promotes neointima formation after balloon angioplasty in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin reduces neointima formation in a rat model of balloon injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol inhibits neointimal smooth muscle cell accumulation after angioplasty in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP6537: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of ASP6537 (also known as FK881) for in vivo rodent studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this selective cyclooxygenase-1 (COX-1) inhibitor.
Mechanism of Action
This compound is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] The COX-1 enzyme is a key component in the synthesis of prostaglandins, which are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, and thrombosis. By selectively inhibiting COX-1, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antithrombotic effects.
Signaling Pathway of COX-1 Inhibition by this compound
Caption: COX-1 Inhibition by this compound in the Prostaglandin Synthesis Pathway.
Dosage and Administration in Rodent Models
This compound has been evaluated in various rodent models of inflammation, pain, and thrombosis. The following tables summarize the effective doses observed in these studies.
Table 1: Efficacious Dosages of this compound in Rat Models
| Model | Parameter | Effective Dose | Administration Route |
| Carrageenan-Induced Paw Edema | ED30 | 22 mg/kg | Not Specified |
| Adjuvant-Induced Arthritis | ED50 (Paw Swelling) | 17 mg/kg | Not Specified |
| Adjuvant-Induced Arthritis | ED50 (Hyperalgesia) | 1.8 mg/kg | Not Specified |
ED30: 30% effective dose; ED50: 50% effective dose.
Table 2: Efficacious Dosage of this compound in Mouse Models
| Model | Parameter | Effective Dose | Administration Route |
| Acetic Acid-Induced Writhing | ED50 | 19 mg/kg | Not Specified |
ED50: 50% effective dose.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established pharmacological models and should be adapted to specific research needs and institutional guidelines.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize rats to the experimental conditions for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compound, typically 30-60 minutes before carrageenan injection.[2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[2]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Protocol 2: Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation and autoimmune arthritis.
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of ASP6537
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6537, also known as FK881, is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1] COX-1 is a key enzyme in the prostanoid biosynthesis pathway, responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes. These lipid mediators are involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and maintenance of the gastrointestinal mucosa.
The high selectivity of this compound for COX-1 over COX-2 suggests its potential as a therapeutic agent with a reduced risk of the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Potential therapeutic applications for this compound include the management of osteoarthritis, rheumatoid arthritis, and the prevention of thrombosis.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The described assays will enable researchers to:
-
Determine the in vitro potency of this compound in inhibiting COX-1 activity.
-
Assess the downstream functional consequences of COX-1 inhibition on cellular processes.
-
Evaluate the cytotoxic potential of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and comparator compounds in various cell-based assays. This data is essential for interpreting experimental results and understanding the pharmacological profile of this compound.
Table 1: In Vitro COX-1/COX-2 Inhibition
| Compound | Assay System | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2 IC50 / COX-1 IC50) |
| This compound | Recombinant Human Enzyme | >142,000-fold vs. COX-2 | - | >142,000 |
| This compound | Human Whole Blood | - | - | 650-fold vs. COX-2[1] |
| Aspirin | Recombinant Human Enzyme | - | - | 1.63 |
IC50 values are presented as the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: Inhibition of Prostaglandin and Thromboxane Production
| Compound | Cell Type | Assay | IC50 |
| This compound | Human Platelets | Thromboxane B2 (TXB2) Production | Data Not Available |
| This compound | COX-1 Expressing Cancer Cells (e.g., OVCAR-3, HT-29) | Prostaglandin E2 (PGE2) Production | Data Not Available |
| Aspirin | Human Platelets | Thromboxane B2 (TXB2) Production | ~3-10 µM |
| Celecoxib | Various Cell Lines | Prostaglandin E2 (PGE2) Production | ~0.04 µM (for COX-2) |
IC50 values represent the concentration of the compound required to inhibit 50% of the production of the respective mediator.
Table 3: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Assay | IC50 |
| This compound | COX-1 Expressing Cancer Cells (e.g., OVCAR-3, HT-29) | MTT/CCK-8 Proliferation Assay | Data Not Available |
| Aspirin | Various Cancer Cell Lines | MTT/CCK-8 Proliferation Assay | Varies by cell line (mM range) |
| Celecoxib | Various Cancer Cell Lines | MTT/CCK-8 Proliferation Assay | Varies by cell line (µM range) |
IC50 values indicate the concentration of the compound that reduces cell viability or proliferation by 50%.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental approaches to assess its efficacy, the following diagrams are provided.
Experimental Protocols
Thromboxane B2 (TXB2) Production Assay in Human Platelets
Objective: To quantify the inhibitory effect of this compound on COX-1-mediated thromboxane A2 (TXA2) production in its primary physiological target, the platelet. TXA2 is unstable and rapidly hydrolyzes to the stable metabolite TXB2, which is measured by ELISA.
Materials:
-
Human whole blood from healthy donors
-
Acid-Citrate-Dextrose (ACD) anticoagulant
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared by centrifugation
-
This compound stock solution (in DMSO)
-
Arachidonic acid (AA) solution
-
TXB2 ELISA kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Platelet Preparation:
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Prepare PRP by centrifuging the blood at 150 x g for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 1500 x g for 10 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 cells/mL with PPP.
-
-
Compound Treatment:
-
Pre-incubate 180 µL of the adjusted PRP with 10 µL of various concentrations of this compound (or vehicle control, DMSO) in a 96-well plate for 15 minutes at 37°C.
-
-
Stimulation:
-
Add 10 µL of AA solution (final concentration ~100 µM) to each well to stimulate TXA2 production.
-
Incubate for 5 minutes at 37°C.
-
-
TXB2 Measurement:
-
Stop the reaction by adding a stop solution provided in the ELISA kit or by placing the plate on ice.
-
Centrifuge the plate to pellet the platelets.
-
Collect the supernatant and measure the TXB2 concentration using a commercial TXB2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 production for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Prostaglandin E2 (PGE2) Production Assay in COX-1 Expressing Cancer Cells
Objective: To assess the inhibitory activity of this compound on COX-1 in a cellular context relevant to cancer biology. Certain cancer cell lines, such as OVCAR-3 (ovarian) and HT-29 (colon), constitutively express high levels of COX-1.
Materials:
-
COX-1 expressing cancer cell line (e.g., OVCAR-3, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Cell lysis buffer (optional, for intracellular PGE2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the COX-1 expressing cancer cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
-
Compound Treatment:
-
Once the cells are adherent and have reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (or vehicle control, DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect the cell culture supernatant for the measurement of secreted PGE2.
-
Optionally, lyse the cells to measure intracellular PGE2.
-
-
PGE2 Measurement:
-
Measure the PGE2 concentration in the collected samples using a commercial PGE2 ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the PGE2 concentration to the total protein content of the cells in each well (if measuring intracellular PGE2) or express as PGE2 released per well.
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value as described for the TXB2 assay.
-
Cell Proliferation Assay (MTT/CCK-8)
Objective: To evaluate the effect of this compound on the proliferation and viability of COX-1 expressing cancer cells. This assay measures the metabolic activity of viable cells.
Materials:
-
COX-1 expressing cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing a range of concentrations of this compound (or vehicle control).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in COX-1 expressing cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
COX-1 expressing cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (or vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-fluorophore and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between the different cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in the this compound-treated groups to the vehicle control.
-
References
Application Notes and Protocols for COX-1 Imaging Using a Fluorescent Probe Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme that plays a crucial role in various physiological processes, including platelet aggregation, gastric protection, and renal blood flow.[1] Its involvement in pathophysiology, notably in thrombosis and inflammation, has made it a significant target for drug development. Visualizing COX-1 activity and localization in living cells is essential for understanding its function and for the development of selective inhibitors. While the selective COX-1 inhibitor ASP6537 is a potent tool for functional studies, there is currently no publicly available information detailing its use as a fluorescent probe for direct imaging.[2][3][4]
This document provides a comprehensive guide to the principles and methods for imaging COX-1 in live cells using fluorescent probes. The protocols and data presented are based on established fluorescent probes for COX-1, such as the nitro-benzoxadiazole (NBD)-based probe designated as "22", which has been successfully used for visualizing COX-1 in cancer cells.[2][5] These notes will serve as a valuable resource for researchers aiming to employ fluorescence microscopy for the study of COX-1.
Principle of Action
The fundamental principle behind fluorescent probes for COX-1 imaging lies in the conjugation of a COX-1 selective inhibitor with a fluorophore. This creates a molecule that can specifically bind to the COX-1 enzyme within cells, allowing for its visualization using fluorescence microscopy. The inhibitor component ensures the probe's specificity for COX-1 over its isoform, COX-2, while the fluorophore provides the means of detection. Upon binding to COX-1, the probe's fluorescence can be imaged to reveal the subcellular localization and relative abundance of the enzyme.
Quantitative Data of Representative COX-1 Fluorescent Probes
The selection of a fluorescent probe is guided by its pharmacological and photophysical properties. Below is a summary of quantitative data for representative COX-1 fluorescent probes, which can be used as a benchmark for probe selection and experimental design.
| Probe | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (SI) | Fluorophore | Reference |
| Probe "22" | Human COX-1 | 0.83 µM | >100 µM | >120 | Nitro-benzoxadiazole (NBD) | [2] |
| Compound 17 (scaffold for Probe "22") | Human COX-1 | 0.1 µM | >100 µM | >1000 | - | [2][5] |
| Compound 19 (azide derivative for click chemistry) | Human COX-1 | 0.25 µM | >100 µM | >400 | - | [2] |
Experimental Protocols
Cell Culture and Preparation
This protocol describes the general procedure for preparing live cells for COX-1 imaging. The choice of cell line will depend on the specific research question, with cells known to express COX-1 (e.g., OVCAR-3 ovarian cancer cells) being suitable models.[2][5]
Materials:
-
Cell line of interest (e.g., OVCAR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in complete medium in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and seed them onto glass-bottom dishes or coverslips at a suitable density to achieve 50-60% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours in a CO2 incubator to allow for attachment and recovery.
Fluorescent Probe Loading
This protocol outlines the steps for labeling live cells with a COX-1 fluorescent probe. The optimal concentration and incubation time should be determined empirically for each probe and cell line.
Materials:
-
Cells prepared as in Protocol 1
-
COX-1 fluorescent probe (e.g., Probe "22")
-
Serum-free cell culture medium
-
Dimethyl sulfoxide (DMSO) for probe dilution
-
(Optional) COX-1 specific inhibitor for blocking experiments (e.g., SC-560)
Protocol:
-
Prepare a stock solution of the COX-1 fluorescent probe in DMSO.
-
On the day of the experiment, wash the cells twice with warm PBS.
-
Dilute the fluorescent probe stock solution to the desired final concentration in serum-free medium. For Probe "22", a concentration of 10 µM has been reported.[2]
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C, protected from light.
-
For blocking experiments (to confirm specificity): Pre-incubate a separate set of cells with a high concentration of a known COX-1 inhibitor (e.g., 50 µM SC-560) for 20 minutes before adding the fluorescent probe.[2]
-
After incubation, wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
Fluorescence Microscopy and Image Acquisition
This protocol provides a general guideline for imaging COX-1 fluorescent probes using a confocal microscope.
Materials:
-
Confocal microscope equipped with appropriate lasers and filters for the chosen fluorophore (e.g., for NBD, excitation ~465 nm, emission ~535 nm).
-
Live-cell imaging chamber to maintain cells at 37°C and 5% CO2.
Protocol:
-
Place the dish or coverslip with the labeled cells onto the microscope stage within the live-cell imaging chamber.
-
Allow the temperature and CO2 levels to equilibrate.
-
Locate the cells using brightfield or DIC microscopy.
-
Set the imaging parameters for the fluorescent probe, including laser power, gain, and pinhole size, to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images of the fluorescently labeled cells. For specificity control, acquire images of the cells pre-treated with the blocking agent. A significant reduction in fluorescence intensity in the blocked cells compared to the unblocked cells indicates specific binding of the probe to COX-1.[2]
Image Analysis
This protocol describes basic image analysis to quantify the fluorescence signal.
Software:
-
Image analysis software such as ImageJ/Fiji or other commercial software.
Protocol:
-
Open the acquired images in the analysis software.
-
If necessary, perform background subtraction to reduce non-specific signal.
-
Define regions of interest (ROIs) around individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within the ROIs for both the experimental and control (blocked) groups.
-
Perform statistical analysis to compare the fluorescence intensities between groups.
Visualizations
Caption: Simplified signaling pathway of COX-1.
References
- 1. Chiral figure-eight molecular scaffold for fluorescent probe development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ASP6537 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6537 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the synthesis of prostanoids, including prostaglandins and thromboxanes.[1] Aberrant COX-1 expression and activity have been implicated in the pathophysiology of various diseases, including cancer, where it can contribute to tumor growth, inflammation, and angiogenesis. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of COX-1. By blocking the cyclooxygenase activity of COX-1, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids. A key downstream effect of COX-1 inhibition is the reduction of prostaglandin E2 (PGE2) synthesis. PGE2 is a potent signaling molecule involved in cell proliferation, apoptosis, and inflammation. The highly selective nature of this compound for COX-1 over COX-2 minimizes off-target effects associated with non-selective COX inhibitors.
Signaling Pathway
The inhibition of COX-1 by this compound initiates a cascade of downstream signaling events. The primary effect is the suppression of prostaglandin synthesis. Prostaglandins, particularly PGE2, can influence multiple signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways. While direct modulation of these pathways by this compound requires further investigation, the reduction in PGE2 levels is expected to impact these signaling networks, thereby affecting cell proliferation, survival, and apoptosis.[2][3]
Quantitative Data
Currently, there is a lack of publicly available data on the specific IC50 values of this compound in various cancer cell lines. The IC50 value, or half-maximal inhibitory concentration, is a critical parameter to determine the effective concentration range for in vitro studies. Researchers are encouraged to perform dose-response studies to determine the cell line-specific IC50 of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity (COX-2/COX-1) | Reference |
| Recombinant Human COX-1 (rhCOX-1) | 0.703 | >142,000-fold | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks or plates
-
This compound stock solution
Protocol:
-
Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for western blotting and apoptosis assays) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (CCK-8 Assay)
Materials:
-
96-well plates with treated cells
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Following treatment with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates with treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the culture medium (containing floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
Materials:
-
6-well plates with treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable research tool for investigating the role of COX-1 in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on cancer cell proliferation, apoptosis, and signaling pathways. Due to the cell-type-specific responses to therapeutic agents, it is crucial to empirically determine the optimal experimental conditions, including drug concentration and treatment duration, for each cell line.
References
- 1. rsc.org [rsc.org]
- 2. Aspirin induces apoptosis in YD-8 human oral squamous carcinoma cells through activation of caspases, down-regulation of Mcl-1, and inactivation of ERK-1/2 and AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin Suppresses Growth in PI3K-Mutant Breast Cancer by Activating AMPK and Inhibiting mTORC1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of ASP6537, a Selective COX-1 Inhibitor, Using Light Transmission Aggregometry
Introduction
ASP6537 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme critical for the synthesis of thromboxane A2 (TXA2) in platelets. TXA2 is a key mediator of platelet activation and aggregation. Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. This application note provides a detailed protocol for utilizing LTA to evaluate the inhibitory effect of this compound on platelet aggregation induced by agonists that act on the COX-1 pathway, primarily arachidonic acid and collagen. This method is crucial for researchers, scientists, and drug development professionals investigating the antiplatelet efficacy of novel COX-1 inhibitors like this compound.
Principle of the Assay
Light Transmission Aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In its resting state, PRP is turbid due to the uniform suspension of platelets. Upon the addition of an agonist, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The maximum platelet aggregation (MPA) is determined and can be used to quantify the inhibitory effect of compounds like this compound.
Experimental Protocols
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Use a 19- or 21-gauge needle to minimize platelet activation. Blood should be drawn into tubes containing 3.2% (0.109 M) sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-25°C) with the brake off. Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed, typically 1500-2000 x g, for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma.
-
Platelet Count Adjustment (Optional but Recommended): For standardization, the platelet count in the PRP can be adjusted to a standard concentration (e.g., 250 x 10^9/L) using autologous PPP.
2. Light Transmission Aggregometry Procedure
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Sample Preparation:
-
Pipette an appropriate volume of PRP (typically 450 µL) into a siliconized glass cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 5 minutes with stirring (typically 900-1200 rpm).
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified pre-incubation time to allow for drug-target interaction.
-
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation. The final volume in the cuvette is typically 500 µL.
-
Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes, until a stable plateau of maximum aggregation is reached.
3. Data Analysis
The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. The inhibitory effect of this compound can be calculated as follows:
% Inhibition = [1 - (MPA with this compound / MPA with Vehicle)] x 100
To determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation response), a dose-response curve should be generated by testing a range of this compound concentrations.
Data Presentation
Table 1: Hypothetical Inhibitory Effects of this compound on Arachidonic Acid-Induced Platelet Aggregation
| This compound Concentration (nM) | Maximum Platelet Aggregation (%) | % Inhibition |
| 0 (Vehicle) | 85.2 | 0 |
| 1 | 76.5 | 10.2 |
| 10 | 58.1 | 31.8 |
| 50 | 41.3 | 51.5 |
| 100 | 25.6 | 69.9 |
| 500 | 8.9 | 89.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualization
Signaling Pathway of Arachidonic Acid-Induced Platelet Aggregation and Inhibition by this compound
Caption: Arachidonic acid signaling pathway in platelets and the inhibitory action of this compound.
Experimental Workflow for LTA with this compound
Caption: Workflow for assessing this compound's effect on platelet aggregation using LTA.
References
Application Notes and Protocols for ASP6537 in Neointima Formation Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6537 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the synthesis of prostanoids, including thromboxane A2 (TXA2).[1][2] Neointima formation, a primary contributor to restenosis following vascular interventions like angioplasty and stenting, is characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs).[3][4][5] Preclinical studies have demonstrated that this compound effectively reduces neointima formation in animal models of vascular injury, suggesting its potential as a therapeutic agent to prevent restenosis.[1] These application notes provide detailed protocols for utilizing this compound in a rat model of neointima formation, along with key data and mechanistic insights.
Data Presentation
The efficacy of this compound in reducing neointima formation was evaluated in a rat carotid artery balloon injury model. The following tables summarize the key quantitative findings from a study on this model.
Table 1: Effect of this compound on Intima-to-Media Ratio in Rat Carotid Artery 14 Days After Balloon Injury
| Treatment Group | Dose (mg/kg/day, p.o.) | Intima-to-Media (I/M) Ratio | Percent Inhibition |
| Vehicle (Control) | - | 1.25 ± 0.15 | - |
| This compound | 30 | 0.75 ± 0.10* | 40% |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[6]
Table 2: Effect of this compound on Luminal Stenosis in Rat Carotid Artery 14 Days After Balloon Injury
| Treatment Group | Dose (mg/kg/day, p.o.) | Luminal Stenosis (%) | Percent Inhibition |
| Vehicle (Control) | - | 50 ± 5 | - |
| This compound | 30 | 30 ± 4* | 40% |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[6]
Signaling Pathway
The inhibitory effect of this compound on neointima formation is primarily attributed to its selective inhibition of COX-1, which leads to a reduction in the synthesis of thromboxane A2 (TXA2) in platelets. The proposed signaling pathway is as follows:
-
Vascular Injury: Mechanical injury to the arterial wall, such as from balloon angioplasty, exposes the subendothelial matrix, leading to platelet adhesion and activation.
-
COX-1 Activation in Platelets: Activated platelets stimulate COX-1, which converts arachidonic acid into prostaglandin H2 (PGH2).
-
TXA2 Synthesis: PGH2 is subsequently converted to TXA2 by thromboxane synthase.
-
VSMC Proliferation and Migration: TXA2 binds to its receptor (TP receptor) on vascular smooth muscle cells. This binding activates downstream signaling cascades, including Gq/11 and G12/13 pathways, leading to increased intracellular calcium, activation of protein kinase C (PKC), and RhoA signaling. These pathways collectively promote VSMC proliferation and migration, key events in neointima formation.
-
Inhibition by this compound: this compound selectively inhibits COX-1 in platelets, thereby blocking the production of TXA2. This reduction in TXA2 attenuates the activation of VSMCs, leading to decreased proliferation and migration, and ultimately, the inhibition of neointima formation.
Caption: Signaling pathway of this compound in inhibiting neointima formation.
Experimental Protocols
Animal Model: Rat Carotid Artery Balloon Injury
This protocol describes the induction of neointima formation in rats via balloon injury to the common carotid artery.
Materials:
-
Male Sprague-Dawley rats (350-450 g)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps, needle holders)
-
2F Fogarty balloon catheter
-
Sutures (e.g., 6-0 silk)
-
Perfusion-fixation solutions (Phosphate-buffered saline [PBS], 4% paraformaldehyde in PBS)
Experimental Workflow:
Caption: Experimental workflow for studying this compound in a rat neointima model.
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize rats for at least one week before the experiment.
-
Administer this compound or vehicle by oral gavage starting 3 days prior to surgery and continuing daily until sacrifice.
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision and expose the left common carotid artery.
-
Carefully separate the common, external, and internal carotid arteries.
-
Temporarily ligate the common and internal carotid arteries with sutures.
-
Make a small incision in the external carotid artery.
-
Introduce a 2F Fogarty balloon catheter through the incision and advance it to the common carotid artery.
-
Inflate the balloon with a small volume of saline (sufficient to create gentle pressure on the arterial wall) and withdraw it three times to denude the endothelium.
-
Remove the catheter and ligate the external carotid artery.
-
Remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.
-
Close the cervical incision with sutures.
-
-
Post-operative Care:
-
Monitor the animal until it recovers from anesthesia.
-
Provide post-operative analgesia as required.
-
Continue daily administration of this compound or vehicle for 14 days.
-
Histological and Morphometric Analysis
Procedure:
-
Tissue Collection:
-
At 14 days post-injury, deeply anesthetize the rat.
-
Perform transcardial perfusion-fixation with PBS followed by 4% paraformaldehyde.
-
Excise the injured left carotid artery and the uninjured right carotid artery (as a control).
-
-
Histology:
-
Process the fixed arterial segments for paraffin embedding.
-
Cut 5 µm thick cross-sections of the arteries.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and an elastic stain (e.g., Verhoeff-Van Gieson) to visualize the internal and external elastic laminae.
-
-
Morphometric Analysis:
-
Capture digital images of the stained arterial cross-sections.
-
Using image analysis software (e.g., ImageJ), measure the following parameters:
-
Lumen Area (L)
-
Area within the Internal Elastic Lamina (IEL)
-
Area within the External Elastic Lamina (EEL)
-
-
Calculate the following:
-
Neointimal Area (I) = IEL Area - Lumen Area
-
Medial Area (M) = EEL Area - IEL Area
-
Intima-to-Media (I/M) Ratio = Neointimal Area / Medial Area
-
Percent Luminal Stenosis = (Neointimal Area / IEL Area) x 100
-
-
Conclusion
This compound demonstrates significant efficacy in reducing neointima formation in a rat model of arterial injury. Its selective COX-1 inhibitory action provides a targeted approach to mitigating the key pathological processes of VSMC proliferation and migration that underpin restenosis. The protocols and data presented here offer a framework for researchers to further investigate the therapeutic potential of this compound in vascular proliferative diseases.
References
- 1. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of neointima formation--lessons from experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. Neointima formation in a restenosis model is suppressed in midkine-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gifu-pu.repo.nii.ac.jp [gifu-pu.repo.nii.ac.jp]
Application of ASP6537 in Studying Cyclooxygenase-1 (COX-1) in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6537, also known as FK881, is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). Its remarkable selectivity makes it an invaluable tool for elucidating the specific roles of COX-1 in various physiological and pathological processes, particularly in the context of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, this compound allows for the targeted investigation of the COX-1 pathway. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical inflammatory models.
The primary mechanism of action of NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[1] While the anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of the inducible COX-2 isoform, the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[1][2] However, emerging evidence suggests that COX-1 also plays a significant role in inflammatory processes.[3][4] this compound, with its high selectivity for COX-1, serves as a critical pharmacological tool to dissect the contributions of this isoform to inflammation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for COX-1.
| Parameter | Value | Species/System | Reference |
| IC50 (rhCOX-1) | 0.703 nM | Recombinant Human | [5] |
| IC50 Ratio (rhCOX-2 / rhCOX-1) | >142,000 | Recombinant Human | [6] |
| ED30 (Carrageenan-induced Paw Edema) | 22 mg/kg | Rat | [6] |
| ED50 (Adjuvant-induced Arthritis) | 17 mg/kg | Rat | [6] |
| ED50 (Adjuvant Arthritis Hyperalgesia) | 1.8 mg/kg | Rat | [6] |
| ED50 (Acetic Acid-induced Writhing) | 19 mg/kg | Mouse | [6] |
| Gastrointestinal Tolerability (NOEL) | >320 mg/kg | Rat | [6] |
Signaling Pathways and Experimental Workflows
COX-1 Signaling Pathway in Inflammation
The following diagram illustrates the classical COX-1 signaling pathway leading to the production of pro-inflammatory prostaglandins. This compound specifically inhibits the conversion of arachidonic acid to PGG2 by COX-1.
References
- 1. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 3. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin synthesis in rat embryo tissue: the effect of non-steroidal anti-inflammatory drugs in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of FK881(this compound), a novel potent and selective cyclooxygenase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ASP6537 solubility in DMSO and other organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ASP6537. Below you will find frequently asked questions and a troubleshooting guide to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to dissolve the compound effectively at high concentrations.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported to be as high as 50 mg/mL, which is equivalent to 160.60 mM.[1] It is important to note that achieving this concentration may require sonication.[1] For practical purposes in preparing a concentrated stock solution for in vivo studies, a concentration of 40 mg/mL in DMSO has also been utilized.[2]
Q3: Is this compound soluble in other organic solvents like ethanol, methanol, or acetonitrile?
A3: Publicly available data on the quantitative solubility of this compound in other common organic solvents such as ethanol, methanol, or acetonitrile is limited. It is recommended to empirically determine the solubility in these solvents if they are required for a specific experimental protocol. A suggested starting point would be to test solubility at a lower concentration and gradually increase it.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. To aid dissolution, especially at higher concentrations, vortexing and sonication are recommended.[1] For example, to prepare a 10 mM stock solution, you would dissolve 3.11 mg of this compound in 1 mL of DMSO.
Q5: How should I store stock solutions of this compound?
A5: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1]
Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 | 160.60 | Sonication may be required.[1] |
| Dimethyl Sulfoxide (DMSO) | 40 | 128.48 | Used for preparing a mother liquor for in vivo formulations.[2] |
| Ethanol | Data not available | Data not available | Empirical testing is recommended. |
| Methanol | Data not available | Data not available | Empirical testing is recommended. |
| Acetonitrile | Data not available | Data not available | Empirical testing is recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 311.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 311.34 g/mol * 1000 mg/g * 1 mL = 3.11 mg
-
-
Weigh out 3.11 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Monitor the tube to prevent excessive heating.
-
Once the this compound is completely dissolved, the 10 mM stock solution is ready for use or storage.
-
For storage, aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles and store at -80°C.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound solutions.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient mixing or energy to break down the solid lattice.
-
Solution: Increase the vigor and duration of vortexing. If the compound still does not dissolve, proceed with sonication for 10-15 minutes.[1]
-
-
Possible Cause 2: The concentration is too high for the current conditions.
-
Solution: Gently warm the solution to 37°C to increase solubility. Be cautious and monitor for any signs of compound degradation. If warming is not an option, consider preparing a slightly more dilute stock solution.
-
-
Possible Cause 3: The DMSO used has absorbed moisture.
-
Solution: Use fresh, anhydrous DMSO. Hygroscopic DMSO can affect the solubility of some compounds.[1]
-
Issue 2: The prepared this compound solution appears cloudy or has precipitates.
-
Possible Cause 1: The solubility limit has been exceeded.
-
Solution: Dilute the solution with additional DMSO to a concentration where the compound remains fully dissolved. Refer to the solubility table for guidance.
-
-
Possible Cause 2: The compound is precipitating out of solution upon storage.
-
Solution: Ensure that the stock solution is stored at the recommended temperature of -80°C.[1] Before use, allow the aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
-
Possible Cause 3: Introduction of an anti-solvent.
-
Solution: When preparing working solutions by diluting the DMSO stock in aqueous media, ensure the final concentration of DMSO is sufficient to maintain solubility. It may be necessary to optimize the dilution scheme or use a co-solvent.
-
Issue 3: Inconsistent experimental results using this compound.
-
Possible Cause 1: Inaccurate concentration of the stock solution.
-
Solution: Verify the calculations used to prepare the stock solution. Ensure that the balance used for weighing the compound is properly calibrated.
-
-
Possible Cause 2: Degradation of the compound due to improper storage or handling.
-
Solution: Avoid multiple freeze-thaw cycles by preparing and using aliquots. Protect the compound and its solutions from excessive light and heat. Always use freshly prepared working solutions for your experiments.
-
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting common solubility issues encountered when preparing solutions of this compound.
References
Optimal storage conditions for ASP6537 powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and use of ASP6537 powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound prepared in DMSO should be stored at -80°C, which allows for storage up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 50 mg/mL (160.60 mM) with the aid of ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can impact solubility.[1]
Q4: My this compound solution has changed color. What should I do?
A4: A change in the color of your solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent.[2] It is advisable to discard the solution and prepare a fresh one from your powdered stock to ensure the integrity of your experimental results.
Troubleshooting Guides
Issue 1: Precipitation of this compound in solution.
-
Question: I observed precipitation in my this compound stock solution after thawing, or after diluting it into an aqueous buffer for my experiment. What could be the cause and how can I resolve this?
-
Answer: Precipitation can occur for several reasons:
-
Exceeded Solubility: The concentration of this compound in your working solution may have exceeded its solubility limit in the aqueous buffer. Hydrophobic compounds are prone to precipitating when diluted from a high-concentration DMSO stock into an aqueous medium.[3]
-
Solution: Try lowering the final concentration of this compound in your assay.
-
-
Solvent Choice: While DMSO is recommended for stock solutions, the final concentration in your assay should be kept low (ideally below 0.5%) to avoid solvent effects and potential cytotoxicity.[3][4]
-
Solution: Ensure your vehicle control contains the same final DMSO concentration as your experimental samples. If solubility issues persist, consider if a different, albeit less common, solvent system might be compatible with your assay.
-
-
Improper Thawing: Rapid thawing can sometimes lead to precipitation.
-
Solution: Thaw your frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[2]
-
-
pH of Aqueous Buffer: The solubility of small molecules can be pH-dependent.
-
Solution: If compatible with your experimental setup, you could test a range of pH values for your buffer to find the optimal condition for this compound solubility.
-
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
-
Question: My experimental results with this compound are not reproducible, or the inhibitory effect is less than anticipated based on its reported IC50. What could be the problem?
-
Answer: Several factors can contribute to inconsistent or reduced activity:
-
Compound Degradation: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Repeated freeze-thaw cycles of stock solutions can accelerate this process.[2]
-
Solution: Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. If you suspect your stock solution has degraded, prepare a fresh one from the powder.
-
-
Inaccurate Concentration: The actual concentration of your stock solution may be lower than calculated due to incomplete dissolution or adsorption to the storage vial.
-
Solution: Ensure the compound is fully dissolved when preparing your stock solution; ultrasonication can aid this process for this compound in DMSO.[1] Use low-adhesion polypropylene tubes for storage.
-
-
Assay Conditions: The potency of an inhibitor can be influenced by the specific conditions of your assay. For example, in cell-based assays, factors like cell permeability, protein binding, and cellular metabolism of the inhibitor can lead to a higher apparent IC50 compared to biochemical assays.[4]
-
Solution: Review your experimental protocol and compare it with established assays for COX-1 inhibitors. Ensure that incubation times, substrate concentrations, and other parameters are optimized.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | Generic small molecule guidelines |
| Solution in DMSO | -80°C | Up to 1 year | [1] |
| Solution in DMSO | -20°C | Up to 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 50 mg/mL (160.60 mM) | Requires ultrasonication | [1] |
Experimental Protocols
Detailed Methodology for an In Vitro Cyclooxygenase-1 (COX-1) Inhibitor Screening Assay (Fluorometric)
This protocol provides a representative method for assessing the inhibitory activity of this compound on COX-1.
1. Materials:
- Human recombinant COX-1 enzyme
- COX Assay Buffer
- COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)
- COX Cofactor
- Arachidonic Acid (substrate)
- NaOH
- This compound
- DMSO (for dissolving this compound)
- 96-well black microplate
- Fluorometric plate reader
2. Reagent Preparation:
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
- Working Solutions of this compound: Serially dilute the this compound stock solution in COX Assay Buffer to achieve a range of desired concentrations for testing.
- Enzyme Preparation: Reconstitute the recombinant COX-1 enzyme according to the manufacturer's instructions and keep it on ice.
- Substrate Solution: Prepare the arachidonic acid solution as per the assay kit's protocol, which may involve dilution with NaOH and water.
3. Assay Procedure:
- Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
- Plate Setup:
- Blank wells: Add COX Assay Buffer.
- Enzyme Control (No Inhibitor) wells: Add the reaction mix and COX-1 enzyme.
- Inhibitor wells: Add the reaction mix, COX-1 enzyme, and the various dilutions of this compound.
- Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the arachidonic acid solution to all wells simultaneously to start the enzymatic reaction.
- Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). Record data every minute for 5-10 minutes.
4. Data Analysis:
- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Cyclooxygenase-1 (COX-1).
Caption: General experimental workflow for a COX-1 inhibitor assay.
References
Troubleshooting inconsistent results in ASP6537 platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ASP6537 in platelet aggregation assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
A1: this compound is a highly selective cyclooxygenase-1 (COX-1) inhibitor.[1][2] In platelets, COX-1 is a key enzyme responsible for the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent agonist of platelet aggregation. By selectively inhibiting COX-1, this compound blocks the production of TXA2, thereby reducing platelet aggregation induced by agonists that rely on this pathway.
Q2: Which agonists are most suitable for studying the inhibitory effect of this compound?
A2: Arachidonic acid (AA) is the most direct agonist to assess the activity of this compound. Since this compound inhibits COX-1, it should potently block platelet aggregation induced by AA.[3][4][5] Other agonists like collagen can also be used, as their mechanism involves the release of endogenous AA and subsequent TXA2 production. However, agonists such as ADP and thrombin can induce platelet aggregation through pathways independent of COX-1, and thus will be less affected by this compound.
Q3: What is the expected outcome of a platelet aggregation assay with this compound?
A3: When using an appropriate concentration of this compound, you should observe a significant reduction or complete inhibition of platelet aggregation when induced by arachidonic acid. The effect on collagen-induced aggregation will also be inhibitory, though the extent may vary. Minimal to no inhibition is expected when using agonists like ADP or thrombin at concentrations that can induce aggregation independently of the TXA2 pathway.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Arachidonic Acid (AA)-Induced Aggregation
Q: I am using this compound, but I see variable or no inhibition of platelet aggregation when I use arachidonic acid as the agonist. What could be the cause?
A: This is an unexpected result, as this compound is a potent COX-1 inhibitor. Several factors could be contributing to this issue:
-
This compound Concentration and Potency:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit COX-1. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions.
-
Compound Integrity: Ensure that the this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Arachidonic Acid Quality and Concentration:
-
Degradation: Arachidonic acid is prone to oxidation. Use fresh, high-quality AA and store it under appropriate conditions (e.g., under nitrogen or argon at -20°C or lower).
-
High Concentration: Using an excessively high concentration of AA might overcome the inhibitory effect of this compound. Titrate the AA concentration to find the lowest concentration that gives a robust and reproducible aggregation response in your control samples.
-
-
Platelet Preparation and Handling:
-
Pre-activation of Platelets: Platelets can become activated during blood collection and processing, making them less sensitive to inhibitors. Ensure proper venipuncture technique and gentle handling of blood samples.[6]
-
Incorrect Platelet Count: The platelet count in the platelet-rich plasma (PRP) should be standardized (typically 200-300 x 10^9/L) as variations can affect the aggregation response.[7]
-
-
Assay Conditions:
-
Incubation Time: Ensure that the platelets are pre-incubated with this compound for a sufficient duration to allow for target engagement before adding the agonist.
-
Issue 2: Unexpected Inhibition of ADP or Thrombin-Induced Aggregation
Q: I am observing a significant inhibition of platelet aggregation induced by ADP or thrombin when using this compound. Is this expected?
A: While this compound's primary mechanism is the inhibition of the COX-1 pathway, some level of inhibition of ADP or thrombin-induced aggregation can occur, particularly at higher concentrations of the inhibitor or lower concentrations of the agonist. This is because the aggregation response to many agonists is amplified by the secondary release of TXA2.
However, if you observe strong inhibition, consider the following:
-
This compound Concentration: High concentrations of this compound may have off-target effects or could be non-specifically interfering with the assay. Perform a dose-response experiment to see if the inhibition is dose-dependent and specific to higher concentrations.
-
Agonist Concentration: If you are using a threshold concentration of ADP or thrombin, the aggregation might be more dependent on the secondary TXA2-mediated wave of aggregation, which would be sensitive to this compound. Try using a higher concentration of the agonist to elicit a more direct and robust primary wave of aggregation.
-
Platelet Donor Variability: Platelet responses can vary between donors. Some individuals may have platelets that are more reliant on the TXA2 feedback loop for aggregation in response to certain agonists.
Issue 3: High Variability Between Replicate Wells or Experiments
Q: My platelet aggregation results with this compound are highly variable between replicates and across different experimental days. How can I improve consistency?
A: High variability is a common challenge in platelet aggregation assays and can be addressed by carefully controlling several pre-analytical and analytical variables:
-
Pre-analytical Variables:
-
Donor-Related Factors: The diet, medication, and overall health of the blood donor can significantly impact platelet function.[8] It is crucial to have a standardized procedure for donor selection and to record relevant information.
-
Blood Collection: Use a consistent and clean venipuncture technique. The first few milliliters of blood should be discarded to avoid contamination with tissue factor.[6] Use the correct anticoagulant (typically 3.2% or 3.8% sodium citrate) at the proper blood-to-anticoagulant ratio.
-
Sample Handling: Process blood samples promptly after collection. Avoid exposing blood or PRP to cold temperatures, as this can activate platelets.[6] All handling should be gentle to prevent mechanical activation.
-
-
Analytical Variables:
-
Platelet Count Adjustment: Standardize the platelet count in your PRP for all experiments.
-
Temperature and pH: Maintain a constant temperature of 37°C and physiological pH throughout the assay.[8]
-
Stirring Speed: The stirring speed in the aggregometer cuvette is critical for platelet contact and aggregation. Ensure the stir bar is functioning correctly and the speed is consistent.
-
Pipetting Technique: Use wide-orifice pipette tips to handle PRP to minimize shear stress on platelets.[9]
-
Data Presentation
Table 1: Expected Inhibition of Platelet Aggregation by this compound with Different Agonists
| Agonist | Primary Pathway | Expected Inhibition by this compound | Troubleshooting Considerations |
| Arachidonic Acid | COX-1 Dependent | High (>90%) | - Check this compound and AA integrity and concentration.- Ensure proper platelet handling. |
| Collagen | GPVI, COX-1, ADP | Moderate to High (50-90%) | - Inhibition may be partial due to other signaling pathways.- Varies with collagen concentration. |
| ADP | P2Y1, P2Y12 | Low to Moderate (<30%) | - Inhibition is mainly of the secondary wave.- Higher inhibition may indicate off-target effects or low agonist concentration. |
| Thrombin | PAR1, PAR4 | Low (<20%) | - Strong inhibition is unexpected and may point to high this compound concentration or assay artifacts. |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) to Assess this compound Inhibition
-
Blood Collection and PRP Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any platelet-interfering medications for at least 10 days.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
-
Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette PRP into the aggregometer cuvettes with a magnetic stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the vehicle control or different concentrations of this compound to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the agonist (e.g., arachidonic acid, collagen, ADP) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Experimental workflow for this compound platelet aggregation assay.
References
- 1. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet responses to several agonists and combinations of agonists in whole blood: a placebo controlled comparison of the effects of a once daily dose of plain aspirin 300 mg, plain aspirin 75 mg and enteric coated aspirin 300 mg, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregation induced by arachidonic acid and thromboxane generation in patients with hypertension or cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombosis Is Reduced by Inhibition of COX-1, but Unaffected by Inhibition of COX-2, in an Acute Model of Platelet Activation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of platelet sensitivity to inhibitors of COX-1, P2Y1, and P2Y12 using a whole blood microfluidic flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Vehicle Effects in ASP6537 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle selection and its effects in in vivo studies involving ASP6537.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is its selection critical for in vivo studies with this compound?
A1: A vehicle is an inert substance used to deliver a test compound, such as this compound, to a biological system. The choice of vehicle is critical because this compound, like many small molecule inhibitors, may have poor aqueous solubility. An appropriate vehicle ensures that the compound is solubilized or suspended for accurate dosing and optimal bioavailability. However, the vehicle itself can have unintended physiological, biochemical, or behavioral effects, known as "vehicle effects," which can confound experimental results. Therefore, careful selection and validation of the vehicle are paramount to ensure that the observed effects are genuinely from this compound and not the delivery medium.
Q2: What are the recommended starting points for selecting a vehicle for this compound?
A2: While specific formulation details for this compound are not always publicly available, a common strategy for poorly water-soluble compounds involves a tiered approach. Start with simple aqueous solutions and progress to more complex systems if necessary. For this compound, which is a selective COX-1 inhibitor, common vehicle systems for rodent studies often involve a multi-component approach:
-
Co-solvent systems: A high-concentration stock solution of this compound can be prepared in a solvent like Dimethyl Sulfoxide (DMSO). This stock is then diluted into a final vehicle that may contain a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and a sterile aqueous solution like saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration low (ideally below 10%) to minimize potential toxicity.
-
Suspensions: If a solution is not feasible, this compound can be administered as a suspension. This involves dispersing the solid compound in a liquid vehicle, often with the aid of suspending agents (e.g., carboxymethylcellulose) and wetting agents.
-
Lipid-based formulations: For oral administration, dissolving or suspending this compound in oils or surfactants can enhance absorption.
Q3: My this compound formulation is precipitating after preparation or upon administration. What should I do?
A3: Precipitation is a common issue with compounds that have low water solubility, especially when a concentrated stock in an organic solvent is diluted into an aqueous vehicle. Here are some troubleshooting steps:
-
Optimize Co-solvent Concentration: The ratio of the organic co-solvent to the aqueous component is critical. You may need to empirically determine the optimal ratio that keeps this compound in solution at the desired concentration.
-
Use Surfactants or Cyclodextrins: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can improve the solubility and stability of the formulation.
-
Sonication and Gentle Warming: These techniques can aid in the initial dissolution of the compound. However, be cautious with heat, as it could potentially degrade the compound.
-
Consider a Suspension: If precipitation in a solution-based formulation cannot be overcome, switching to a micronized suspension may be a more robust approach.
Q4: I am observing unexpected adverse effects in my vehicle control group. How can I address this?
A4: Vehicle-induced toxicity can significantly impact the welfare of the animals and the validity of the study. If you observe adverse effects in your vehicle control group, consider the following:
-
Reduce Vehicle Concentration/Volume: If using a co-solvent like DMSO or PEG400, try to reduce its final concentration or the total administration volume.
-
Alternative Vehicles: Explore other, better-tolerated vehicle systems. For example, if a co-solvent system is causing issues, an aqueous suspension with generally regarded as safe (GRAS) excipients might be a suitable alternative.
-
Route of Administration: Some vehicles may be better tolerated via a different route of administration (e.g., oral gavage vs. intraperitoneal injection).
-
Conduct a Vehicle Tolerability Study: Before initiating a large-scale experiment, it is advisable to conduct a small pilot study to assess the tolerability of the chosen vehicle in the specific animal model.
Troubleshooting Guide: Mitigating Vehicle Effects
This guide provides a systematic approach to identifying and mitigating confounding effects from the vehicle in your this compound in vivo experiments.
Step 1: Pre-formulation Assessment
-
Problem: The optimal vehicle for this compound is unknown.
-
Solution:
-
Solubility Screening: Determine the solubility of this compound in a panel of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, various oils).
-
pH-Solubility Profile: Assess the solubility of this compound at different pH values if the compound has ionizable groups.
-
Preliminary Formulation: Based on the solubility data, prepare small batches of different formulations (e.g., co-solvent solutions, suspensions).
-
Step 2: Formulation Stability and Characterization
-
Problem: The prepared this compound formulation is not stable.
-
Solution:
-
Visual Inspection: Observe the formulation for any signs of precipitation, crystallization, or phase separation over a relevant time period (e.g., 24 hours) at room temperature and 4°C.
-
Particle Size Analysis (for suspensions): Ensure a consistent and appropriate particle size to aid in uniform dosing and dissolution.
-
pH and Osmolality: For parenteral formulations, ensure the pH is within a physiological range (typically 6.5-7.5) and the solution is near-isotonic to prevent tissue irritation.
-
Step 3: In Vivo Vehicle Tolerability Study
-
Problem: The chosen vehicle may have inherent biological effects.
-
Solution:
-
Study Design: Administer the vehicle alone to a small group of animals using the same route, volume, and frequency as planned for the main study.
-
Endpoints: Monitor the animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral abnormalities.
-
Histopathology: At the end of the observation period, consider a pathological examination of the administration site and key organs.
-
Step 4: Main Study Design and Interpretation
-
Problem: Differentiating the effects of this compound from those of the vehicle.
-
Solution:
-
Appropriate Controls: Always include a vehicle-only control group that receives the same formulation without this compound.
-
Blinding: Whenever possible, the individuals administering the treatments and assessing the outcomes should be blinded to the treatment groups.
-
Data Analysis: Statistically compare the this compound-treated groups to the vehicle control group to isolate the pharmacological effects of the compound.
-
Quantitative Data Summary
The following table summarizes in vivo data for this compound from a study in rats.
| Study Model | Species | Dose of this compound | Effect | Reference |
| Arteriovenous shunt thrombosis | Rat | Dose-dependent | Decreased protein content of the thrombus | [1] |
| Carotid arterial balloon angioplasty | Rat | Not specified | Reduced neointima formation | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for this compound (General Example)
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be used to aid dissolution.
-
Vehicle Preparation: In a separate sterile container, prepare the vehicle by mixing the desired co-solvents and aqueous solution. A common vehicle might consist of PEG400, and sterile saline. For example, a vehicle could be prepared by mixing 1 part PEG400 with 1 part sterile saline (1:1 v/v).
-
Final Dosing Solution: On the day of dosing, slowly add the this compound stock solution to the prepared vehicle to achieve the final desired concentration. Vortex the solution thoroughly to ensure homogeneity. The final concentration of DMSO should be minimized (e.g., <10%).
-
Administration: Administer the final solution to the animals at the appropriate volume based on their body weight.
Protocol 2: Acute Vehicle Tolerability Study
-
Animal Groups: Select a small cohort of animals (n=3-5 per group) of the same species, strain, and sex as the main study.
-
Treatment Groups:
-
Group 1: Vehicle control (the formulation to be tested).
-
Group 2: Saline control.
-
-
Administration: Administer the vehicle or saline at the maximum proposed volume and by the intended route of administration.
-
Monitoring: Observe the animals closely for the first few hours post-administration and then daily for up to 7 days. Record clinical signs of toxicity, body weight, and any injection site reactions.
-
Analysis: Compare the observations between the vehicle-treated and saline-treated groups to identify any adverse effects of the vehicle.
Mandatory Visualizations
Caption: Simplified signaling pathway of COX-1 and the inhibitory action of this compound.
Caption: Experimental workflow for vehicle selection and validation for this compound.
Caption: Logical relationship diagram for troubleshooting common issues in this compound in vivo studies.
References
ASP6537 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of ASP6537 when used at high concentrations in experimental settings. This compound is a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor. While its selectivity for COX-1 over COX-2 is well-documented, understanding its broader pharmacological profile at supratherapeutic concentrations is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound, also known as FK881, is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2] Its selectivity for COX-1 over COX-2 is exceptionally high, with a reported IC50 ratio (COX-2/COX-1) of over 142,000. For comparison, the same selectivity ratio for aspirin is 1.63.[1] This indicates a very low likelihood of direct COX-2 inhibition at typical therapeutic concentrations.
Q2: Are there any publicly available broad-panel screening data for this compound (e.g., CEREP or Eurofins panel)?
A2: As of the latest review of publicly accessible data, a comprehensive off-target screening report for this compound from a broad panel, such as those offered by CEREP or Eurofins, is not available. Therefore, a complete profile of its interactions with a wide range of receptors, ion channels, and enzymes at high concentrations has not been publicly disclosed.
Q3: What are the theoretical off-target effects for a highly selective COX-1 inhibitor at high concentrations?
A3: While specific data for this compound is limited, potential off-target effects for selective COX-1 inhibitors, when used at high concentrations, could theoretically include:
-
Interaction with other enzymes: High concentrations of a small molecule inhibitor may lead to non-specific binding to other enzymes with structurally similar active sites.
-
Physicochemical-mediated effects: At very high concentrations, compounds can exhibit effects unrelated to specific target binding, such as membrane disruption or aggregation, which can lead to non-specific cellular toxicity.
-
Metabolic liabilities: High concentrations can saturate primary metabolic pathways, potentially leading to the formation of unusual metabolites that may have their own biological activities.
It is important to emphasize that these are theoretical risks associated with using any compound at high concentrations, and not necessarily documented effects of this compound.
Q4: What are the known on-target effects of potent COX-1 inhibition that might be misinterpreted as off-target effects?
A4: Potent inhibition of COX-1 can have widespread physiological consequences due to the reduction in prostanoid synthesis. These on-target effects, especially if observed in a system where they are not the primary focus of the study, could be mistaken for off-target effects. These include:
-
Gastrointestinal effects: Inhibition of COX-1 in the gastric mucosa can impair mucosal defense mechanisms.
-
Renal effects: COX-1 is involved in maintaining renal blood flow.[3]
-
Effects on platelet aggregation: COX-1 is crucial for thromboxane A2 production in platelets.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments where unexpected effects are observed when using this compound at high concentrations.
| Observed Issue | Potential Cause (related to this compound) | Recommended Troubleshooting Steps |
| Unexpected cell toxicity or reduced cell viability at high concentrations. | 1. Non-specific cytotoxicity: Common with many small molecules at high concentrations. 2. Exaggerated on-target effect: Potent COX-1 inhibition may be detrimental to the specific cell type being studied. | 1. Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50). 2. Use a structurally unrelated COX-1 inhibitor as a control to see if the effect is class-specific. 3. Attempt to rescue the phenotype by adding back downstream products of the COX-1 pathway (e.g., specific prostaglandins). |
| Observed phenotype is not consistent with known COX-1 biology. | 1. Potential off-target effect: this compound may be interacting with an unknown target at the high concentration used. 2. Experimental artifact. | 1. Lower the concentration of this compound to the lowest effective dose for COX-1 inhibition. 2. Validate the phenotype using a secondary tool compound with a different chemical scaffold but the same on-target activity. 3. Consider consulting a broader pharmacology screening panel to identify potential off-target interactions. |
| Variability in experimental results at high concentrations. | 1. Solubility issues: The compound may be precipitating out of solution at high concentrations. 2. Compound instability. | 1. Visually inspect the media for any signs of precipitation. 2. Measure the actual concentration of this compound in the experimental medium. 3. Consult the manufacturer's data sheet for solubility and stability information. |
Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| rhCOX-1 | Data not available in provided snippets | >142,000 | [1] |
| rhCOX-2 | Data not available in provided snippets | [1] |
Note: While the exact IC50 values were not available in the provided search snippets, the selectivity ratio is a key indicator of its high specificity.
Experimental Protocols
While specific off-target screening protocols for this compound are not publicly available, a standard approach to assess off-target activity involves screening the compound against a large panel of known biological targets. A typical workflow is described below.
General Protocol for Off-Target Liability Screening (e.g., CEREP/Eurofins Safety Panel)
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: The compound is tested at one or more concentrations (typically a high concentration, e.g., 10 µM, is used for initial screening) in a large panel of in vitro assays. These panels typically include:
-
Receptor Binding Assays: To assess affinity for a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels.
-
Enzyme Inhibition Assays: To evaluate activity against various enzymes, including kinases, proteases, and phosphatases.
-
Ion Channel Functional Assays: To determine effects on the function of various ion channels (e.g., hERG).
-
Transporter Assays: To assess interaction with key neurotransmitter and drug transporters.
-
-
Data Analysis: The results are typically reported as the percent inhibition or stimulation at the tested concentration. Significant interactions (often defined as >50% inhibition/stimulation) are flagged for further investigation.
-
Follow-up Studies: For any significant "hits," dose-response curves are generated to determine the IC50 or EC50, providing a measure of the compound's potency at the off-target.
Visualizations
Caption: Workflow for assessing potential off-target effects of a compound.
Caption: The primary on-target pathway of this compound.
References
Stability of ASP6537 in biological samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ASP6537 in biological samples for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical pre-analytical factors that can affect the stability of this compound in biological samples?
A1: The integrity of biological samples is paramount for accurate analysis. Improper collection and handling can lead to erroneous results.[1] Key pre-analytical factors include:
-
Specimen Collection: Incorrect tube selection, traumatic draws leading to hemolysis, and inadequate mixing can compromise sample quality.[1]
-
Specimen Handling and Processing: Delays in centrifugation and storage at incorrect temperatures are major sources of error.[1] For instance, serum tubes should be allowed to clot for a minimum of 30 minutes before centrifugation, which should occur within 1-2 hours of collection.[1]
-
Specimen Transportation: It is crucial to maintain the required temperature during transport. Frozen specimens must remain frozen, and refrigerated samples kept on ice.[1]
Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?
A2: While specific stability data for this compound is not available, general best practices for small molecules suggest the following:
-
Short-term storage: Plasma and serum samples should be stored at 4°C for up to 72 hours.[2]
-
Long-term storage: For longer durations, samples should be stored at -20°C for up to three weeks or at -80°C for at least one month for optimal stability.[2] It is critical to avoid repeated freeze-thaw cycles.
Q3: What are common bioanalytical methods for the quantification of small molecules like this compound in biological matrices?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for bioanalytical laboratories due to its high selectivity and sensitivity.[3] Other techniques such as enzyme-linked immunosorbent assay (ELISA) may also be considered, particularly for larger molecules, but LC-MS/MS is generally preferred for small molecule analysis.[4]
Q4: What are potential degradation pathways for a compound like this compound?
A4: While the exact degradation pathways of this compound are not publicly documented, similar complex molecules can undergo degradation through several mechanisms. For example, some compounds are susceptible to oxidation, where a key functional group is cleaved.[5] Hydrolysis under acidic or basic conditions is another common degradation pathway.[5][6] It is also important to consider that some substances, surprisingly, can have accelerated degradation in the presence of antioxidants like ascorbate.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Non-specific adsorption: The analyte may be binding to the container walls. | - Use low-adsorption tubes (e.g., siliconized).- Add a small amount of organic solvent or a surfactant to the sample matrix. |
| Degradation during sample processing: The compound may be unstable at room temperature or under certain pH conditions. | - Keep samples on ice during processing.- Ensure the pH of all solutions is within the known stability range for the compound. | |
| High variability in results | Inconsistent sample handling: Differences in collection, processing, or storage among samples. | - Standardize all pre-analytical procedures.[1]- Ensure all technicians are following the same protocol. |
| Matrix effects in LC-MS/MS: Components of the biological matrix can interfere with the ionization of the analyte. | - Optimize the sample preparation method to remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[7]- Use a stable isotope-labeled internal standard. | |
| Unexpected degradation products | Oxidative degradation: The compound may be sensitive to oxidation. | - Add an antioxidant to the sample collection tubes (if proven not to accelerate degradation).- Minimize exposure of the sample to air. |
| Hydrolytic degradation: The compound may be unstable in aqueous environments, especially at certain pH values. | - Adjust the pH of the sample to a range where the compound is more stable.- Process samples quickly to minimize time in an aqueous matrix. |
Experimental Protocols & Workflows
General Blood Sample Handling Workflow
The following diagram outlines a generalized workflow for blood sample collection and processing to ensure sample integrity for bioanalysis.
General Bioanalytical Method Selection Logic
This diagram illustrates a simplified decision-making process for selecting an appropriate bioanalytical method.
References
- 1. testmenu.com [testmenu.com]
- 2. Assessment of the Stability of Supraphysiological Ascorbate in Human Blood: Appropriate Handling of Samples from Clinical Trials for Measurements of Pharmacological Ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
ASP6537 Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for ASP6537. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges and avoiding potential pitfalls when working with this potent and highly selective COX-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as FK881, is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2][3] Its primary mechanism of action is the inhibition of the COX-1 enzyme, which is a key enzyme in the biosynthesis of prostaglandins (PGs).[2] By selectively inhibiting COX-1, this compound can modulate processes where this enzyme plays a crucial role, such as platelet aggregation and inflammation.
Q2: What makes this compound different from traditional NSAIDs like aspirin?
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin inhibit both COX-1 and COX-2. While COX-2 inhibition is primarily responsible for anti-inflammatory effects, COX-1 inhibition is associated with gastrointestinal side effects. This compound is highly selective for COX-1 over COX-2.[2][4] This high selectivity is a key differentiator. For instance, the IC50 ratio of rhCOX-2 to rhCOX-1 for this compound is greater than 142,000, whereas for aspirin it is 1.63.[4] This allows for the investigation of COX-1-specific functions with minimal confounding effects from COX-2 inhibition.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C and used within 6 months. For short-term storage, -20°C is suitable for up to one month.[3] Following these storage guidelines is critical to prevent degradation of the compound and ensure experimental reproducibility.
Troubleshooting Guides
In Vitro Experiments
Problem: Higher than expected IC50 value for COX-1 inhibition.
| Potential Cause | How to Avoid |
| Compound Degradation | Ensure this compound is stored correctly at -80°C for long-term storage and -20°C for short-term use.[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Inaccurate Pipetting | Due to its high potency (IC50 of 0.703 nM for recombinant human COX-1), even minor pipetting errors can significantly impact final concentrations.[3] Use calibrated pipettes and consider serial dilutions to minimize errors. |
| Assay Conditions | The IC50 value can be influenced by substrate concentration (e.g., arachidonic acid), enzyme concentration, and incubation time. Standardize these parameters across all experiments and refer to established protocols. |
| Reagent Quality | Use high-purity recombinant COX-1 enzyme and ensure the quality of all other reagents. Enzyme activity can vary between batches and suppliers. |
Problem: Inconsistent results in cell-based assays.
| Potential Cause | How to Avoid |
| Cell Line Variability | COX-1 expression can vary between different cell lines and even with passage number. Regularly check COX-1 expression levels in your cell line using techniques like Western blot or qPCR. |
| Serum Effects | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider using serum-free media or a reduced-serum media during the treatment period. If serum is necessary, maintain a consistent percentage across all experiments. |
| Off-target Effects (at high concentrations) | Although highly selective, at very high concentrations, off-target effects can occur. Perform dose-response experiments to determine the optimal concentration range that specifically inhibits COX-1 without causing general cytotoxicity. |
In Vivo Experiments
Problem: Lack of efficacy in animal models of inflammation or thrombosis.
| Potential Cause | How to Avoid |
| Inappropriate Animal Model | The expression and role of COX-1 can differ between species. Ensure the chosen animal model is relevant to the human condition being studied. For example, this compound has shown efficacy in rat models of carrageenan-induced paw edema and adjuvant-induced arthritis.[2] |
| Pharmacokinetics and Dosing | The bioavailability and metabolism of this compound can vary between species. Conduct pharmacokinetic studies to determine the optimal dose and dosing frequency required to maintain therapeutic concentrations in the target tissue. Effective doses in rats have been reported in the range of 1.8 to 22 mg/kg.[2] |
| Route of Administration | The method of administration (e.g., oral gavage, intraperitoneal injection) will affect the absorption and distribution of the compound. Choose a route that is appropriate for the experimental design and ensure consistent administration technique. |
Problem: Unexpected side effects, such as gastrointestinal issues.
| Potential Cause | How to Avoid |
| High Dose | While this compound has shown improved gastrointestinal tolerability compared to traditional NSAIDs, high doses may still lead to adverse effects.[2] Perform a dose-escalation study to identify the maximum tolerated dose in your specific animal model. |
| Vehicle Effects | The vehicle used to dissolve and administer this compound could cause adverse effects. Always include a vehicle-only control group to differentiate between vehicle-related and compound-related effects. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Source |
| rhCOX-1 IC50 | 0.703 nM | Human | [3] |
| rhCOX-2/rhCOX-1 IC50 Ratio | >142,000 | Human | [4] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Endpoint | ED50 / Effective Dose | Source |
| Carrageenan-induced Paw Edema | Edema Reduction | ED30: 22 mg/kg | [2] |
| Adjuvant-induced Arthritis | Paw Swelling Reduction | ED50: 17 mg/kg | [2] |
| Adjuvant Arthritis Hyperalgesia | Pain Reduction | ED50: 1.8 mg/kg | [2] |
| Electrically Induced Carotid Arterial Thrombosis | Antithrombotic Effect | ≥3 mg/kg | [4] |
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 of this compound for COX-1 and COX-2.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), this compound, assay buffer, and a detection kit for prostaglandin E2 (PGE2) or another prostanoid.
-
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the recombinant COX enzyme (either COX-1 or COX-2).
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an ELISA or other detection method.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Rat Model of Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory effect of this compound in vivo.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials: this compound, vehicle, carrageenan solution (1% in saline), plethysmometer.
-
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally or via the desired route.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated group.
-
Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
References
- 1. ASP-6537 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacological profile of FK881(this compound), a novel potent and selective cyclooxygenase-1 inhibitor [agris.fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of COX-1 with ASP6537
Welcome to the technical support center for ASP6537, a highly selective and potent inhibitor of cyclooxygenase-1 (COX-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable inhibition of COX-1 in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and supporting data to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit COX-1?
This compound is a novel, potent, and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2] Its mechanism of action is the specific inhibition of the COX-1 enzyme, which is responsible for the synthesis of prostanoids, including thromboxane A2 (TXA2), a key mediator of platelet aggregation.[1][3] Due to its high selectivity, this compound avoids the inhibition of COX-2, which is associated with some of the adverse effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Q2: How does the selectivity of this compound for COX-1 compare to other inhibitors like aspirin?
This compound exhibits exceptionally high selectivity for COX-1 over COX-2. The IC50 ratio of rhCOX-2 to rhCOX-1 for this compound is greater than 142,000, whereas for aspirin, it is 1.63.[1] This indicates a significantly wider therapeutic window for selectively targeting COX-1 without affecting COX-2 activity.
Q3: What are the expected downstream effects of complete COX-1 inhibition by this compound?
Complete inhibition of COX-1 by this compound will lead to a significant reduction in the production of COX-1-derived prostanoids. The primary and most easily measurable effect is the potent inhibition of thromboxane A2 (TXA2) synthesis in platelets.[1] This, in turn, leads to a reduction in platelet aggregation and thrombus formation.[1][4]
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound has been demonstrated to be effective in both in vitro and in vivo settings. In vitro studies have shown its direct inhibitory effect on recombinant human COX-1 and on TXA2 production in platelets.[1] In vivo studies in animal models, such as rats and guinea pigs, have confirmed its antithrombotic effects.[1][2][4]
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound and provides guidance on how to resolve them.
Issue 1: Incomplete or Variable COX-1 Inhibition in vitro
Possible Causes:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to achieve complete inhibition.
-
Presence of Serum Proteins: High concentrations of serum proteins, such as albumin, can bind to NSAIDs and reduce their effective concentration.[5]
-
Incorrect Buffer/Solvent: The solubility and stability of this compound may be compromised in certain buffers or solvents.
-
Degradation of this compound: Improper storage or handling of this compound stock solutions can lead to degradation.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system.
-
Account for Protein Binding: If your assay requires the presence of serum, consider that the potency of some COX inhibitors can be affected.[5] You may need to increase the concentration of this compound to compensate for protein binding.
-
Ensure Proper Solubility: Use a recommended solvent such as DMSO for preparing stock solutions. Ensure the final concentration of the solvent in your assay does not affect enzyme activity.
-
Proper Storage and Handling: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent Results in Thromboxane B2 (TXB2) ELISA
Possible Causes:
-
Sample Handling and Storage: TXB2 is a stable metabolite of TXA2, but improper sample handling can still lead to variability.[6]
-
Pre-analytical Variables: The timing of blood collection, incubation temperature, and centrifugation can all impact TXB2 levels.[6][7]
-
Assay Variability: Issues with the ELISA kit, such as expired reagents or improper washing steps, can lead to inconsistent results.
Solutions:
-
Standardize Sample Collection: Follow a strict protocol for blood collection and processing. For serum TXB2 measurement, allow whole blood to clot at 37°C for a consistent time (e.g., 60 minutes) before centrifugation.
-
Control Pre-analytical Factors: Ensure consistent incubation times and temperatures for all samples. Centrifuge samples promptly and store serum or plasma at -80°C until analysis.
-
ELISA Quality Control: Use a high-quality ELISA kit and follow the manufacturer's instructions carefully. Pay close attention to washing steps to minimize background noise. Run standards and controls with every plate to ensure assay performance.
Issue 3: Lack of Expected Antithrombotic Effect in vivo
Possible Causes:
-
Inadequate Dosing: The administered dose of this compound may be insufficient to achieve and maintain a therapeutic concentration for the duration of the experiment.
-
Route of Administration: The bioavailability and pharmacokinetic profile of this compound can vary depending on the route of administration (e.g., oral vs. intravenous).
-
Animal Model Variability: The response to COX-1 inhibition can differ between species and even strains of animals.
Solutions:
-
Dose-Response Studies: Conduct a dose-response study in your chosen animal model to determine the effective dose for complete COX-1 inhibition. In guinea pigs, a significant antithrombotic effect was observed at ≥3 mg/kg.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the relationship between this compound concentration and its effect on TXB2 levels over time.
-
Appropriate Animal Model: Select an animal model that is well-characterized for thrombosis studies and where the role of COX-1 in platelet aggregation is established.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| This compound IC50 rhCOX-1 | 0.703 nM | Recombinant Human | [8] |
| This compound IC50 rhCOX-2 | >100,000 nM | Recombinant Human | [1] |
| This compound COX-2/COX-1 IC50 Ratio | >142,000 | Recombinant Human | [1] |
| Aspirin COX-2/COX-1 IC50 Ratio | 1.63 | Recombinant Human | [1] |
| This compound Antithrombotic Effect | Significant at ≥3 mg/kg | Guinea Pig (in vivo) | [1] |
| This compound Ulcerogenic Effect | No ulcer formation at 100 mg/kg | Guinea Pig (in vivo) | [1] |
| Aspirin Antithrombotic Effect | Not statistically significant at 300 mg/kg | Guinea Pig (in vivo) | [1] |
| Aspirin Ulcerogenic Effect | Ulcerogenic at ≥100 mg/kg | Guinea Pig (in vivo) | [1] |
Experimental Protocols
Protocol 1: In Vitro COX-1 Inhibition Assay using Recombinant Human Enzyme
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Materials:
-
Recombinant human COX-1 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
Stannous chloride (to stop the reaction)
-
ELISA kit for Prostaglandin F2α (PGF2α)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the reaction buffer, heme, and COX-1 enzyme according to the manufacturer's instructions. Prepare a stock solution of this compound in DMSO and make serial dilutions in the reaction buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of diluted COX-1 enzyme.
-
Add 10 µL of your this compound dilution or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 20 µL of stannous chloride solution.
-
-
Quantify Prostaglandin Production:
-
The product of the COX-1 reaction, PGH2, is unstable and is reduced to PGF2α by stannous chloride.
-
Quantify the amount of PGF2α produced using a specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Thromboxane B2 (TXB2) Production in Guinea Pig Platelets
Materials:
-
Whole blood from guinea pigs
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) preparation reagents
-
Collagen or other platelet agonist
-
TXB2 ELISA kit
-
Spectrophotometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from guinea pigs into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Stimulation:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add a platelet agonist such as collagen to induce platelet aggregation and TXA2 production.
-
Incubate for a set time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., indomethacin) and placing the samples on ice.
-
-
TXB2 Measurement:
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the TXB2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 production for each this compound concentration compared to the vehicle control.
-
Protocol 3: Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs
Materials:
-
Male guinea pigs (e.g., Hartley strain)
-
Anesthetic (e.g., pentobarbital)
-
Doppler flow probe
-
Micromanipulator
-
Stimulator for applying electric current
-
This compound or vehicle for administration
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Isolate the left carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Administer this compound or vehicle intravenously or orally at the desired dose and time before thrombus induction.
-
Position a bipolar electrode on the carotid artery using a micromanipulator.
-
Apply a specific electrical current for a set duration to induce endothelial damage and thrombus formation.
-
-
Monitoring and Data Collection:
-
Continuously monitor the carotid artery blood flow.
-
The formation of an occlusive thrombus will be indicated by a decrease in blood flow to zero.
-
Record the time to occlusion.
-
-
Data Analysis:
-
Compare the time to occlusion in the this compound-treated group to the vehicle-treated group to determine the antithrombotic effect.
-
Visualizations
Caption: COX-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring TXB2 production.
Caption: Troubleshooting logic for incomplete COX-1 inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.com [abcam.com]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. Experimental carotid thrombosis in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone. | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of prostacyclin and thromboxane A2 generation by low-dose aspirin at the site of plug formation in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiplatelet Effects of ASP6537 and Clopidogrel
This guide provides a detailed comparison of the antiplatelet agents ASP6537 and clopidogrel, designed for researchers, scientists, and drug development professionals. The comparison focuses on their distinct mechanisms of action, supported by available experimental data, to offer a comprehensive understanding of their pharmacological profiles.
Introduction
This compound and clopidogrel both exhibit antiplatelet effects, a critical therapeutic action in the prevention of thrombotic events. However, they achieve this through fundamentally different mechanisms. This compound is a selective and reversible inhibitor of cyclooxygenase-1 (COX-1), while clopidogrel is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor. This guide will delve into these differences, presenting preclinical and clinical findings to elucidate their respective antiplatelet profiles.
Mechanism of Action
The antiplatelet activity of this compound and clopidogrel stems from their interference with distinct signaling pathways crucial for platelet activation and aggregation.
This compound: As a selective COX-1 inhibitor, this compound blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. By inhibiting TXA2 synthesis, this compound effectively dampens this activation pathway.[1][2]
Clopidogrel: Clopidogrel is a prodrug that requires hepatic metabolism to its active metabolite.[3] This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor, when activated by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn facilitates the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation. By irreversibly blocking the P2Y12 receptor, clopidogrel prevents this cascade, thereby inhibiting platelet aggregation.[4][5]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
References
- 1. bpac.org.nz [bpac.org.nz]
- 2. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
ASP6537: A Potent and Highly Selective COX-1 Inhibitor for Antithrombotic Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profile of ASP6537, a novel cyclooxygenase-1 (COX-1) inhibitor, against other established COX inhibitors. This document synthesizes available experimental data to highlight the unique characteristics of this compound.
This compound, also known as FK881, has emerged as a highly selective inhibitor of COX-1, the enzyme responsible for the production of thromboxane A2 (TXA2) in platelets, a key mediator of thrombosis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 to varying degrees, this compound's targeted action on COX-1 offers a promising avenue for potent antithrombotic effects with a potentially improved safety profile.
Comparative Selectivity Profile
The defining characteristic of a COX inhibitor is its selectivity for the two main isoforms, COX-1 and COX-2. High selectivity for COX-1 is desirable for antiplatelet therapies, as it minimizes the inhibition of COX-2, which is involved in the production of prostacyclin (PGI2), a crucial vasodilator and inhibitor of platelet aggregation. The "aspirin dilemma" refers to the non-selective inhibition of both TXA2 and PGI2, which can temper the overall antithrombotic effect.[1] this compound has been shown to overcome this dilemma by selectively targeting COX-1.[1]
The following table summarizes the in vitro selectivity of this compound in comparison to other well-known COX inhibitors. The selectivity is expressed as the ratio of the 50% inhibitory concentration (IC50) for COX-2 to that for COX-1. A higher ratio indicates greater selectivity for COX-1.
| Compound | IC50 COX-1 | IC50 COX-2 | Selectivity Ratio (IC50 COX-2 / IC50 COX-1) |
| This compound | 0.703 nM (rhCOX-1)[2] | >100,000 nM (rhCOX-2) | >142,000[1] |
| Aspirin | 5 µg/mL | 210 µg/mL | 1.63[1] |
| Ketorolac | 1.23 µM | 3.50 µM | 2.85 |
| Indomethacin | 27 nM (oCOX-1) | 127 nM (mCOX-2) | ~4.7 |
| Celecoxib | 8.3 µM | 15 µM | 0.55 |
Note: rhCOX refers to recombinant human cyclooxygenase, oCOX to ovine cyclooxygenase, and mCOX to murine cyclooxygenase. Direct comparison of absolute IC50 values across different studies and assay conditions should be done with caution.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is crucial for characterizing novel inhibitors. The data presented for this compound was primarily generated using assays with recombinant human enzymes.
In Vitro COX Inhibition Assay (for this compound):
The inhibitory effects of this compound on recombinant human COX-1 (rhCOX-1) and rhCOX-2 activities were evaluated to determine the IC50 values.[1] While the specific details of the assay buffer and conditions are proprietary to the original study, a general methodology for such an assay is as follows:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are purified and prepared in a suitable buffer.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) is pre-incubated with the respective COX enzyme for a defined period at a specific temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The enzymatic reaction leads to the production of prostaglandins. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: COX Signaling Pathway and Inhibitor Action
Caption: In Vitro COX Inhibition Assay Workflow
Conclusion
The available data strongly indicates that this compound is a potent and exceptionally selective inhibitor of COX-1.[1][2] Its selectivity ratio of over 142,000 for COX-1 over COX-2 surpasses that of aspirin and other common NSAIDs by a significant margin.[1] This high selectivity for the COX-1 isoform suggests that this compound may offer a significant therapeutic advantage in the prevention of thrombosis by effectively inhibiting platelet aggregation without the confounding effects on PGI2 production associated with less selective agents.[1][3] Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound in cardiovascular disease.
References
- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ASP6537 and Other Novel Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, the quest for agents with potent antithrombotic efficacy and a minimal bleeding risk remains a paramount challenge. This guide provides a detailed, data-driven comparison of ASP6537, a highly selective cyclooxygenase-1 (COX-1) inhibitor, with other novel antiplatelet agents targeting different pathways: selatogrel (a P2Y12 receptor antagonist), revacept (a GPVI-Fc fusion protein), and vorapaxar (a PAR-1 antagonist).
Mechanism of Action: A Divergence of Pathways
The distinct mechanisms of action of these agents underpin their varying efficacy and safety profiles. This compound's targeted inhibition of COX-1 contrasts with the approaches of other novel agents that modulate different aspects of platelet activation and aggregation.
-
This compound: A highly selective and reversible inhibitor of COX-1, this compound blocks the production of thromboxane A2 (TXA2), a potent platelet agonist, from arachidonic acid.[1] Unlike aspirin, which irreversibly inhibits COX-1, the reversible nature of this compound's binding may offer a more controlled antiplatelet effect.
-
Selatogrel: This agent is a potent, reversible, and selective antagonist of the P2Y12 receptor.[2][3] By blocking the binding of adenosine diphosphate (ADP) to this key receptor, selatogrel inhibits a critical pathway of platelet activation and aggregation.[2] Its subcutaneous administration allows for rapid absorption and onset of action.[2]
-
Revacept: As a GPVI-Fc fusion protein, revacept functions by binding to exposed collagen at the site of vascular injury.[4][5][6] This action competitively inhibits the interaction of platelet GPVI with collagen, a primary step in platelet adhesion and activation at sites of atherosclerotic plaque rupture.[5][6]
-
Vorapaxar: This agent is a reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on platelets.[7][8][9] By inhibiting thrombin-induced platelet aggregation, vorapaxar targets a potent platelet activation pathway.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by each agent.
Caption: this compound inhibits COX-1, blocking thromboxane A2 synthesis.
Caption: Selatogrel blocks the P2Y12 receptor, inhibiting ADP-mediated platelet activation.
Caption: Revacept binds to exposed collagen, preventing GPVI-mediated platelet adhesion.
Caption: Vorapaxar antagonizes the PAR-1 receptor, blocking thrombin-induced platelet activation.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of these four agents are limited. However, by examining data from comparable animal models, we can draw inferences about their relative antithrombotic potential.
| Agent | Animal Model | Efficacy Endpoint | Results |
| This compound | Rat Arteriovenous Shunt | Thrombus Weight | Dose-dependent decrease in thrombus protein content.[10] |
| Guinea Pig Electrically-induced Carotid Artery Thrombosis | Antithrombotic Effect | Significant antithrombotic effect at ≥3 mg/kg.[11] | |
| Selatogrel | Rat FeCl3-induced Carotid Artery Thrombosis | Antithrombotic Efficacy | Similar antithrombotic efficacy to clopidogrel and ticagrelor.[12] |
| Guinea Pig Modified Folts Model | Blood Flow | Prevented decrease in blood flow, indicating inhibition of ongoing thrombosis.[13][14] | |
| Revacept | Mouse Carotid Artery Endothelial Denudation | Thrombus Formation | Inhibition of platelet adhesion and arterial thrombus formation.[3] |
| Mouse FeCl3-induced Carotid Artery Thrombosis | Time to Occlusion | Prolonged time to vessel occlusion. | |
| Vorapaxar | Preclinical Models | Platelet Aggregation | Inhibits TRAP-induced platelet aggregation.[15] |
Safety Profile: Bleeding Risk Assessment
A critical aspect of antiplatelet therapy is the associated bleeding risk. Preclinical data provide initial insights into the hemorrhagic potential of these novel agents.
| Agent | Animal Model | Safety Endpoint | Results |
| This compound | Rat | Template Bleeding Time | No prolongation of template bleeding time observed.[10] |
| Guinea Pig Gastric Ulcer Model | Ulcerogenic Effect | Did not induce ulcer formation at 100 mg/kg.[11] | |
| Selatogrel | Rat Thrombosis/Hemostasis Model | Blood Loss | Reduced blood loss compared to clopidogrel or ticagrelor at a comparable antithrombotic effect.[12] |
| Revacept | Mouse Models | Bleeding Time | Little to no effect on systemic hemostasis or bleeding.[16][17] |
| Vorapaxar | Preclinical Studies | Bleeding Time | No prolongation of bleeding time in some preclinical studies.[9] However, clinical trials have shown an increased risk of bleeding.[15] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to various agonists.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).[18]
-
Assay Procedure: A cuvette containing PRP is placed in an aggregometer at 37°C with a stir bar. A baseline light transmission is established. An agonist (e.g., ADP, collagen, arachidonic acid, thrombin receptor-activating peptide [TRAP]) is added to the PRP.[19]
-
Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time. The maximum aggregation is expressed as a percentage, with 0% representing the baseline PRP and 100% representing the light transmission through PPP.[19][20]
Caption: Workflow for Light Transmission Aggregometry.
Flow Cytometry for Platelet Activation Markers
Objective: To quantify the expression of activation-dependent markers on the platelet surface.
Methodology:
-
Sample Preparation: Whole blood is collected in an anticoagulant (e.g., citrate). Platelet activation is induced by adding an agonist.
-
Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).[17][21] A platelet-specific marker (e.g., CD41) is also included to gate on the platelet population.[21]
-
Fixation: The stained sample is fixed with a fixative solution (e.g., paraformaldehyde) to preserve the cell morphology and fluorescence.
-
Data Acquisition and Analysis: The sample is analyzed on a flow cytometer. The platelet population is identified based on its forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of platelets expressing the activation markers is then determined.[22][23][24]
Caption: Workflow for Flow Cytometry Analysis of Platelet Activation.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of a compound.
Methodology:
-
Animal Preparation: A rodent (e.g., mouse or rat) is anesthetized. The common carotid artery is surgically exposed.[4][8][25]
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).[4][6][26] This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Measurement of Thrombosis: Blood flow in the artery is monitored using a Doppler flow probe. The time to complete occlusion of the vessel is recorded as a primary endpoint.[4][6] Alternatively, at a predetermined time point, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.[27]
Caption: Workflow for the Ferric Chloride-Induced Thrombosis Model.
Conclusion
This compound, with its highly selective and reversible inhibition of COX-1, represents a promising approach to antiplatelet therapy, potentially offering a favorable safety profile with regard to gastrointestinal complications compared to aspirin. The other novel agents—selatogrel, revacept, and vorapaxar—each target distinct and critical pathways in platelet activation and thrombosis. The choice of a particular agent will likely depend on the specific clinical scenario, the desired onset and duration of action, and the patient's individual risk profile for thrombotic and bleeding events. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these innovative antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation [mdpi.com]
- 3. What is Selatogrel used for? [synapse.patsnap.com]
- 4. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo | MDPI [mdpi.com]
- 15. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Revacept, a Novel Lesion-Directed Competitive Antagonist to Platelet Glycoprotein VI, in Patients Undergoing Elective Percutaneous Coronary Intervention for Stable Ischemic Heart Disease: The Randomized, Double-blind, Placebo-Controlled ISAR-PLASTER Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. tandfonline.com [tandfonline.com]
- 20. journals.viamedica.pl [journals.viamedica.pl]
- 21. researchgate.net [researchgate.net]
- 22. Development of a Flow Cytometry Protocol for Platelet Activation Analysis | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 23. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Platelet Isolation and Activation Assays [bio-protocol.org]
- 25. Ferric Chloride-Induced (FeCl3) Carotid Injury [bio-protocol.org]
- 26. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 27. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antithrombotic efficacy of ASP6537 in different animal models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antithrombotic therapies, the quest for potent agents with minimal side effects is paramount. ASP6537, a novel, highly selective cyclooxygenase-1 (COX-1) inhibitor, has emerged as a promising candidate, aiming to overcome the limitations of current standards of care, such as the "aspirin dilemma." This guide provides an objective comparison of the antithrombotic efficacy of this compound with established and alternative therapies, supported by experimental data from various animal models.
Executive Summary
This compound demonstrates potent antithrombotic effects at doses significantly lower than aspirin, while exhibiting a superior safety profile, particularly concerning gastrointestinal ulceration.[1] Its high selectivity for COX-1 allows for targeted inhibition of platelet-driven thromboxane A2 (TXA2) production without significantly impacting the beneficial prostaglandin I2 (PGI2) synthesis in vascular walls, a key drawback of less selective agents like aspirin.[1] This guide will delve into the comparative efficacy of this compound against aspirin, clopidogrel, and newer oral anticoagulants in established animal models of thrombosis.
Comparative Antithrombotic Efficacy
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of this compound's performance against other widely used antithrombotic agents.
Table 1: Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs
| Treatment | Dose (mg/kg) | Antithrombotic Effect | Reference |
| This compound | ≥3 | Significant inhibition of thrombosis | [1] |
| Aspirin | 300 | Tendency to inhibit thrombosis (not statistically significant) | [1] |
Table 2: Arteriovenous Shunt Thrombosis Model in Rats
| Treatment | Dose (mg/kg) | Thrombus Weight Reduction (%) | Reference |
| This compound | 1, 3, 10 | Dose-dependent decrease | (Implied from multiple sources) |
| Rivaroxaban | 5.0 (oral) | ED50 | [2] |
| Recombinant desulphatohirudin | 4 (s.c.) | ~90% inhibition of thrombus weight | [3] |
| Unfractionated Heparin | 800 IU/kg (s.c.) | ~90% inhibition of thrombus weight | [3] |
| Iloprost | 1 µg/kg/min | 50% reduction in thrombus weight | [3] |
Table 3: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
| Treatment | Species | Dose (mg/kg) | Antithrombotic Effect | Reference |
| This compound | Guinea Pig | ≥3 (in combination with clopidogrel) | Significant additive effects | (Implied from combination studies) |
| Rivaroxaban | Rat | 2.4 (i.v.) | ED50 | [2] |
| Rivaroxaban | Mouse | 1.0 (i.v.) | ED50 | [2] |
| ClopNPT (novel clopidogrel conjugate) | Rabbit/Mouse | 1 | Prevention of occlusive thrombi | [4] |
| Clopidogrel | Rabbit/Mouse | 1 | Ineffective | [4] |
Table 4: Laser-Induced Thrombosis Model in Rats
| Treatment | Dose (mg/kg) | Effect on Thrombosis | Reference |
| Aspirin | 100 | Decreased thrombosis | [5] |
| Aspirin | 1 | Decreased thrombosis | [5] |
| Aspirin (lowest doses) | Multiple dilutions | Pro-thrombotic effect | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for evaluating the therapeutic potential and specificity of antithrombotic agents.
This compound and Aspirin: COX-1 Inhibition
This compound and aspirin both target the cyclooxygenase (COX) enzyme. However, their selectivity profiles differ significantly. This compound is a highly selective inhibitor of COX-1, the primary isoform in platelets responsible for producing thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor. Aspirin, while also inhibiting COX-1, is less selective and can also inhibit COX-2, which is involved in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This lack of selectivity leads to the "aspirin dilemma," where the beneficial antithrombotic effects are partially counteracted by the inhibition of PGI2.
Clopidogrel: P2Y12 Receptor Antagonism
Clopidogrel is a prodrug that is metabolized to an active form that irreversibly blocks the P2Y12 receptor on platelets. This receptor plays a crucial role in amplifying and sustaining platelet activation initiated by ADP.
Factor Xa and Direct Thrombin Inhibitors: Targeting the Coagulation Cascade
Newer oral anticoagulants like rivaroxaban (a Factor Xa inhibitor) and dabigatran (a direct thrombin inhibitor) act on key enzymes in the coagulation cascade, ultimately preventing the formation of fibrin, the meshwork of a thrombus.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs
This model is a well-established method for evaluating the efficacy of antithrombotic agents in an arterial setting.
Detailed Steps:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Surgical Procedure: The right common carotid artery is carefully isolated from the surrounding tissues.
-
Drug Administration: this compound, aspirin, or vehicle is administered intravenously or orally at specified doses prior to thrombus induction.
-
Thrombus Induction: A small electrode is placed on the adventitial surface of the carotid artery, and a constant electrical current is applied for a defined period to induce endothelial injury and subsequent thrombus formation.
-
Monitoring and Measurement: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to occlusion and the final thrombus weight are measured as primary endpoints.
Arteriovenous Shunt Thrombosis Model in Rats
This model assesses thrombosis in an extracorporeal circuit, mimicking conditions that can lead to device-related thrombosis.
Detailed Steps:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.[6][7]
-
Surgical Procedure: The right carotid artery and left jugular vein are cannulated with polyethylene tubing.
-
Drug Administration: The test compound or vehicle is administered prior to the insertion of the shunt.
-
Shunt Insertion: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is connected between the arterial and venous cannulas.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined period.
-
Endpoint Measurement: The shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This widely used model employs a chemical oxidant to induce endothelial injury and rapid thrombus formation.
Detailed Steps:
-
Animal Preparation: The model can be adapted for various species, including mice, rats, and guinea pigs. The animal is anesthetized.
-
Surgical Procedure: The carotid artery is surgically exposed.
-
Drug Administration: The test article is administered before the application of ferric chloride.
-
Thrombus Induction: A small piece of filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the artery for a specific duration.
-
Endpoint Assessment: The time to complete thrombotic occlusion is measured using a flow probe. In some variations, the vessel segment containing the thrombus is excised and the thrombus weight is determined.
Conclusion
The preclinical data strongly support the potential of this compound as a novel antithrombotic agent with a superior efficacy and safety profile compared to aspirin. Its high selectivity for COX-1 offers a targeted approach to inhibiting platelet aggregation while minimizing the undesirable effects associated with less selective COX inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into improved therapeutic outcomes for patients at risk of thrombotic events. The comparative data presented in this guide provide a valuable resource for researchers and clinicians in the field of thrombosis and hemostasis.
References
- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant Improvement of Antithrombotic Responses to Clopidogrel by Use of a Novel Conjugate as Revealed in an Arterial Model of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical thrombotic effects of aspirin: experimental study on 1000 animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Durable thrombosis in a rat model of arteriovenous malformation treated with radiosurgery and vascular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Durable thrombosis in a rat model of arteriovenous malformation treated with radiosurgery and vascular targeting. | Semantic Scholar [semanticscholar.org]
ASP6537 off-target activity screening and validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target activity of ASP6537, a highly selective cyclooxygenase-1 (COX-1) inhibitor. Due to the limited public availability of comprehensive off-target screening panel data for this compound, this document focuses on its on-target selectivity in comparison to other known COX inhibitors and outlines the established methodologies for comprehensive off-target activity screening. The alternatives selected for comparison are the selective COX-1 inhibitor SC-560, the selective COX-2 inhibitor celecoxib, and the non-selective COX inhibitors ibuprofen and aspirin.
On-Target Selectivity Profile
This compound demonstrates exceptional selectivity for COX-1 over COX-2. This high selectivity is a key differentiator when compared to other non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the available data on the inhibitory potency and selectivity of this compound and its comparators.
| Compound | Target | IC50 | Selectivity Ratio (COX-2/COX-1) |
| This compound | rhCOX-1 | 0.703 nM | >142,000 [1] |
| rhCOX-2 | >100 µM | ||
| SC-560 | COX-1 | 9 nM | ~700 |
| COX-2 | 6.3 µM | ||
| Celecoxib | COX-1 | 15 µM | 0.005 |
| COX-2 | 0.07 µM | ||
| Ibuprofen | COX-1 | 13 µM | 0.035 |
| COX-2 | 370 µM | ||
| Aspirin | COX-1 | 3.5 µM | 1.63 |
| COX-2 | 5.7 µM |
Off-Target Activity Screening and Validation: A Methodological Overview
Comprehensive off-target screening is a critical step in drug development to identify potential adverse effects and to understand a compound's full pharmacological profile. While specific off-target screening data for this compound is not publicly available, this section details the standard experimental protocols used for such assessments.
In Vitro Safety Pharmacology Panels
Commercial services like the Eurofins SafetyScreen44™ panel are widely used to assess the interaction of a compound with a broad range of molecular targets known to be associated with adverse drug reactions. These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes.
Experimental Protocol: Broad-Panel Off-Target Screening (e.g., Eurofins SafetyScreen44™)
-
Compound Preparation: The test compound (e.g., this compound) is prepared at a standard screening concentration, typically 10 µM.
-
Assay Execution: The compound is tested in a panel of in vitro assays. These assays are typically either radioligand binding assays or enzymatic assays.
-
Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor. A significant displacement indicates a potential interaction.
-
Enzymatic Assays: For enzyme targets, the assay measures the ability of the test compound to inhibit or stimulate the enzyme's activity.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of binding or enzyme activity at the tested concentration. A predefined threshold (e.g., >50% inhibition) is used to identify significant off-target "hits."
-
Follow-up Studies: For any identified hits, dose-response curves are generated to determine the IC50 or Ki value, providing a quantitative measure of the compound's potency at the off-target.
Kinase Profiling
Given the large number of kinases in the human genome and their role in a multitude of cellular processes, assessing the selectivity of a compound against a broad kinase panel is crucial. Services like the DiscoverX KINOMEscan™ provide a comprehensive assessment of a compound's interaction with hundreds of kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Assay Principle: The KINOMEscan™ assay is a competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Procedure:
-
A library of DNA-tagged kinases is used.
-
Each kinase is incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. Hits are often defined as interactions that result in a significant reduction in binding (e.g., <35% of control). For significant hits, a Kd (dissociation constant) is determined to quantify the binding affinity.
Known Off-Target Activities of Comparator Compounds
While a comprehensive, directly comparable off-target dataset is not available for all the selected alternatives, some known off-target effects have been reported in the literature:
-
Celecoxib: Beyond its COX-2 inhibition, celecoxib has been shown to affect other signaling pathways, including the activation of ERK and p38 MAP kinases.
-
Ibuprofen: Ibuprofen has been reported to have off-target effects on other enzymes, including caspases.
-
Aspirin: Aspirin is known to acetylate numerous proteins other than COX, which may contribute to its broader pharmacological effects.
A thorough investigation of this compound would necessitate screening against a comprehensive panel to build a complete safety and selectivity profile.
Visualizing the Scientific Workflow and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for identifying and validating the off-target activities of a test compound.
Caption: The cyclooxygenase (COX) signaling pathway and the points of intervention for this compound and other NSAIDs.
References
A Comparative Analysis of the Pharmacokinetic Profiles of ASP6537 and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of ASP6537, a novel investigational agent, and aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID). While comprehensive human pharmacokinetic data for this compound is not yet publicly available, this document summarizes the existing preclinical findings for this compound and contrasts them with the well-established pharmacokinetic parameters of aspirin in humans. The information herein is intended to offer a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Executive Summary
This compound is a highly selective cyclooxygenase-1 (COX-1) inhibitor, demonstrating a significantly different pharmacological profile compared to aspirin, which inhibits both COX-1 and cyclooxygenase-2 (COX-2). This selectivity may translate to a differentiated efficacy and safety profile. This guide presents available data on their mechanisms of action, pharmacokinetic parameters, and the experimental methodologies used to derive this information.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following table summarizes the available pharmacokinetic and pharmacodynamic data for this compound and aspirin. It is critical to note that the data for this compound is derived from preclinical studies, whereas the data for aspirin is from human clinical trials. A direct comparison of pharmacokinetic values should be interpreted with caution due to the difference in species and study designs.
| Parameter | This compound | Aspirin (Acetylsalicylic Acid) |
| Mechanism of Action | Highly selective, potent inhibitor of COX-1.[1] | Irreversible inhibitor of both COX-1 and COX-2 enzymes.[1] |
| COX-2/COX-1 IC50 Ratio | >142,000[1] | 1.63[1] |
| Maximum Plasma Concentration (Cmax) | Data from human studies not available. | ~1 µg/mL (for 80 mg dose)[2] |
| Time to Maximum Plasma Concentration (Tmax) | Data from human studies not available. | ~30 minutes (for 80 mg dose)[2] |
| Area Under the Curve (AUC) | Data from human studies not available. | Variable depending on dose and formulation. |
| Elimination Half-life (t1/2) | Data from human studies not available. | ~0.4 hours (for 80 mg dose)[2] |
| Metabolite Half-life (Salicylic Acid) | Not applicable. | ~2.1 hours (from 80 mg aspirin dose)[2] |
| Antithrombotic Effect (preclinical) | Significant effect at ≥3 mg/kg in guinea pigs.[1] | Tended to inhibit thrombosis at 300 mg/kg in guinea pigs (not statistically significant).[1] |
| Ulcerogenic Effect (preclinical) | No ulcer formation at 100 mg/kg in guinea pigs.[1] | Ulcerogenic effect at doses of ≥100 mg/kg in guinea pigs.[1] |
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition (In Vitro)
The inhibitory effects of this compound and aspirin on recombinant human COX-1 (rhCOX-1) and rhCOX-2 activities can be evaluated using a COX-1/2 selectivity test.[1]
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the production of prostaglandins (e.g., PGE2) from a substrate (e.g., arachidonic acid) by the COX enzymes in the presence and absence of the test compounds.
-
Procedure:
-
The test compounds (this compound or aspirin) at various concentrations are pre-incubated with the rhCOX-1 or rhCOX-2 enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) is then determined to assess the selectivity of the inhibitor.
In Vivo Pharmacokinetic Study (Human Oral Administration)
The following protocol outlines a general procedure for a pharmacokinetic study of an orally administered drug in healthy volunteers, similar to studies conducted for aspirin.
-
Study Design: A single-center, open-label, single-dose or multiple-dose study in healthy adult volunteers.
-
Participants: Healthy male and/or female subjects, typically screened for normal health status through physical examination, ECG, and laboratory tests.
-
Procedure:
-
After an overnight fast, subjects receive a single oral dose of the investigational drug (e.g., aspirin tablet) with a standardized volume of water.
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast/λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
t1/2 (Elimination Half-life): Calculated as 0.693/λz.
-
Measurement of Thromboxane A2 (TXA2) and Prostacyclin (PGI2) Metabolites
To assess the pharmacodynamic effects of COX inhibitors, the levels of key biomarkers such as TXA2 (a pro-thrombotic agent produced by platelets via COX-1) and PGI2 (an anti-thrombotic agent produced by endothelial cells via COX-2) are measured.
-
Biomarkers: Stable metabolites of TXA2 (e.g., Thromboxane B2, TXB2) and PGI2 (e.g., 6-keto-Prostaglandin F1α, 6-keto-PGF1α) are measured in plasma or urine.
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant and an inhibitor of platelet activation. Urine samples can also be collected over a specified period.
-
Analytical Method: The concentrations of the metabolites are quantified using sensitive and specific methods such as ELISA or LC-MS/MS.
-
Application: This method is used to determine the in vivo inhibitory effect of the drug on COX-1 and COX-2 activity in relevant physiological compartments.
Visualizations
Signaling Pathway of Aspirin and this compound
Caption: Mechanism of action of this compound and aspirin via COX inhibition.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: General workflow for a clinical pharmacokinetic study.
References
- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Assessment of the Gastrointestinal Safety of ASP6537 Compared to Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gastrointestinal (GI) safety profile of ASP6537, a novel investigational agent, against traditional non-steroidal anti-inflammatory drugs (NSAIDs), including non-selective NSAIDs (aspirin, ibuprofen, naproxen) and a COX-2 selective inhibitor (celecoxib). Due to the limited availability of public clinical data for this compound, this comparison relies on preclinical findings, primarily from animal models.
Executive Summary
Traditional NSAIDs are widely used for their anti-inflammatory and analgesic properties, but their use is associated with a risk of gastrointestinal complications, ranging from dyspepsia to peptic ulcers and bleeding[1][2][3]. These adverse effects are primarily attributed to the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa[4][5]. This compound is a highly selective COX-1 inhibitor[6]. Preclinical evidence suggests that despite its mechanism of action, this compound may possess a more favorable gastrointestinal safety profile compared to the traditional NSAID aspirin[6]. This guide will delve into the available preclinical data, methodologies, and the proposed mechanisms of action to provide a comprehensive assessment for research and development professionals.
Mechanism of Action: A Tale of Two COX Inhibitors
The gastrointestinal side effects of traditional NSAIDs stem from their inhibition of both COX-1 and COX-2 enzymes[4][5]. COX-1 is constitutively expressed in the gastric mucosa and produces prostaglandins that are vital for gastroprotection. These prostaglandins stimulate the secretion of mucus and bicarbonate, and maintain mucosal blood flow[7]. Inhibition of COX-1 by non-selective NSAIDs disrupts these protective mechanisms, leaving the gastric lining vulnerable to acid-induced damage[4][5]. COX-2, on the other hand, is primarily induced during inflammation and is the target for the anti-inflammatory effects of NSAIDs[8]. Selective COX-2 inhibitors like celecoxib were developed to spare COX-1 and thereby reduce GI toxicity[9][10][11].
This compound presents an intriguing paradox as a highly selective COX-1 inhibitor[6]. The rationale for its potentially improved GI safety profile, despite targeting COX-1, is not yet fully elucidated in publicly available literature.
Preclinical Gastrointestinal Safety Data
A key preclinical study evaluated the ulcerogenic activity of this compound in a guinea pig model and compared it to aspirin[6]. The findings from this study, alongside data from similar preclinical models for traditional NSAIDs, are summarized below.
| Compound | Animal Model | Dose | Observation | Reference |
| This compound | Guinea Pig | 100 mg/kg | No ulcer formation | [6] |
| Aspirin | Guinea Pig | ≥100 mg/kg | Ulcerogenic effect | [6] |
| Ibuprofen | Pig | 5 mg/kg BW | Macroscopic and microscopic gastro-intestinal lesions evaluated | [12][13] |
| Naproxen | Pig | N/A | Changes in chemical coding of intramural duodenum neurons | [14] |
| Celecoxib | Rat | 10 and 100 mg/kg | Higher dose reduced I/R-associated increase in inflammatory mediators but failed to prevent histological injury of the mucosa. | [11][15][16] |
Note: Direct comparison is challenging due to variations in experimental models and protocols. The data for ibuprofen, naproxen, and celecoxib are from different studies and animal models, which may not be directly comparable to the guinea pig model used for this compound and aspirin.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are the methodologies employed in the key preclinical studies.
This compound and Aspirin Gastric Ulcer Model (Guinea Pig)[6]
-
Animal Model: Male Hartley guinea pigs were used.
-
Drug Administration: this compound and aspirin were administered orally.
-
Ulcer Induction and Assessment: The specific method for ulcer induction following drug administration and the scoring method for gastric lesions were not detailed in the available abstract. Typically, in such studies, animals are fasted, administered the compound, and then the stomachs are excised after a set period for macroscopic and microscopic examination of the gastric mucosa. Lesions are often scored based on their number and severity (e.g., Lanza score).
-
Biochemical Analysis: The study measured the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 to determine selectivity.
General Methodology for Histological Assessment of Gastric Lesions[3][17][18]
-
Tissue Preparation: Stomach tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are typically stained with Hematoxylin and Eosin (H&E) to visualize the cellular architecture and any pathological changes.
-
Microscopic Examination: A pathologist, often blinded to the treatment groups, examines the slides for evidence of:
-
Epithelial cell damage
-
Erosion and ulceration
-
Hemorrhage
-
Inflammatory cell infiltration
-
Edema
-
-
Scoring: A semi-quantitative scoring system is often used to grade the severity of the observed lesions.
Discussion and Future Directions
The available preclinical data suggests that this compound, despite being a highly selective COX-1 inhibitor, may have a superior GI safety profile compared to aspirin. The lack of ulcer formation at a high dose in the guinea pig model is a promising finding[6]. However, several critical knowledge gaps remain.
-
Lack of Clinical Data: The absence of human clinical trial data for this compound makes it impossible to definitively assess its gastrointestinal safety in a clinical setting. Phase I and II clinical trials are essential to understand the human dose-response relationship for both efficacy and adverse events.
-
Limited Comparators: The direct comparison of this compound is currently limited to aspirin. Preclinical studies comparing this compound to other widely used NSAIDs like ibuprofen, naproxen, and celecoxib under the same experimental conditions are needed for a more comprehensive understanding of its relative GI safety.
-
Unclear Mechanism of GI Sparing: The mechanism by which a highly selective COX-1 inhibitor like this compound might avoid causing gastric damage is not yet clear from the available information. Further research into its effects on gastric mucosal blood flow, mucus and bicarbonate secretion, and other gastroprotective pathways is warranted.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. Gastrointestinal Disease in Guinea Pigs and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoscopic and histopathological evaluation of acute gastric injury in high-dose acetaminophen and nonsteroidal anti-inflammatory drug ingestion with suicidal intent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSAIDs induce both necrosis and apoptosis in guinea pig gastric mucosal cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Preliminary Study on the Relationship between Gastric Lesions and Anti-Inflammatory Drug Usage in Heavy Pigs [mdpi.com]
- 8. Gastric Ulcer Model in Mini-Pig [gavinpublishers.com]
- 9. Rapid induction of gastric ulceration in guinea pigs by sequential exposure to a barrier breaker and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long-term treatment with naproxen changes the chemical coding of the porcine intramural duodenum neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats [frontiersin.org]
- 16. Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on ASP6537's Inhibition of Neointima Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data on the efficacy of ASP6537 in inhibiting neointima formation, benchmarked against other relevant compounds. The data presented is extracted from peer-reviewed publications, with detailed experimental protocols to aid in the replication and validation of these findings.
Comparative Efficacy in Animal Models
The following table summarizes the quantitative data from studies investigating the effect of this compound and alternative compounds on neointima formation in well-established animal models of vascular injury.
| Compound | Animal Model | Key Parameter | Vehicle/Control Group | Treatment Group | Percent Inhibition | p-value | Reference |
| This compound | Rat Carotid Artery Balloon Injury | Intima/Media Ratio | 1.25 ± 0.11 | 0.83 ± 0.09 (3 mg/kg/day) | 33.6% | <0.05 | Sakata et al., 2017 |
| Celecoxib | Rat Carotid Artery Balloon Injury | Intima/Media Ratio | 1.18 ± 0.08 | 0.62 ± 0.07 (10 mg/kg/day) | 47.5% | <0.001 | Yang et al., 2004 |
| Sirolimus | Porcine Coronary Artery Stenting | Neointimal Area (mm²) | 5.06 ± 1.88 | 2.47 ± 1.04 (185 µg stent) | 51.2% | <0.0001 | Suzuki et al., 2001[1] |
| Batimastat | Rat Carotid Artery Balloon Injury | Intima/Media Ratio | ~1.0 (estimated from graph) | ~0.6 (30 mg/kg/day) | ~40% | <0.05 | Southgate et al., 1997 |
Detailed Experimental Protocols
Accurate replication of scientific findings necessitates a thorough understanding of the experimental methods employed. Below are the detailed protocols for the key experiments cited in this guide.
This compound in Rat Carotid Artery Balloon Injury Model (Sakata et al., 2017)
-
Animal Model: Male Wistar rats.
-
Anesthesia: Isoflurane.
-
Surgical Procedure:
-
A midline cervical incision was made to expose the left common, internal, and external carotid arteries.
-
A 2F Fogarty balloon catheter was introduced into the external carotid artery and advanced to the aortic arch.
-
The balloon was inflated with saline and withdrawn three times to denude the endothelium of the common carotid artery.
-
The external carotid artery was ligated.
-
-
Drug Administration: this compound was administered orally once daily for 14 days, starting from the day of the balloon injury.
-
Tissue Processing and Analysis:
-
Fourteen days post-injury, the carotid arteries were perfusion-fixed with 4% paraformaldehyde.
-
The arteries were embedded in paraffin, and cross-sections were stained with hematoxylin and eosin.
-
The areas of the intima and media were measured using image analysis software to calculate the intima-to-media (I/M) ratio.
-
Celecoxib in Rat Carotid Artery Balloon Injury Model (Yang et al., 2004)
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Ketamine and xylazine.
-
Surgical Procedure:
-
The left common carotid artery was exposed.
-
A 2F Fogarty balloon catheter was inserted through the external carotid artery and advanced to the common carotid artery.
-
The balloon was inflated to produce a consistent vessel-to-artery ratio of 1.3 and passed three times to induce injury.
-
-
Drug Administration: Celecoxib was administered via oral gavage daily for 14 days, beginning 3 days before the injury.
-
Tissue Processing and Analysis:
-
Fourteen days after the injury, the carotid arteries were perfusion-fixed.
-
Cross-sections were stained with hematoxylin and eosin.
-
The intimal and medial areas were measured to determine the I/M ratio.
-
Sirolimus-Eluting Stent in Porcine Coronary Artery Model (Suzuki et al., 2001)[1]
-
Animal Model: Domestic swine.
-
Procedure:
-
Non-polymeric stents coated with sirolimus (185 µg) were implanted in the coronary arteries.
-
Bare metal stents served as the control.
-
-
Tissue Processing and Analysis:
-
At 28 days, the stented arteries were harvested.
-
Histological sections were prepared and stained.
-
The neointimal area within the stent was quantified using morphometric analysis.
-
Batimastat in Rat Carotid Artery Balloon Injury Model (Southgate et al., 1997)
-
Animal Model: Male Wistar rats.
-
Anesthesia: Halothane.
-
Surgical Procedure:
-
A Fogarty 2F balloon catheter was introduced via the external carotid artery into the common carotid artery.
-
The balloon was inflated and withdrawn to the carotid bifurcation to denude the endothelium.
-
-
Drug Administration: Batimastat was administered as a single intraperitoneal injection immediately after the injury.
-
Tissue Processing and Analysis:
-
At 14 days, the carotid arteries were perfusion-fixed with formol saline.
-
Paraffin sections were stained with hematoxylin and eosin.
-
The intimal and medial areas were measured to calculate the I/M ratio.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow for the rat carotid artery balloon injury model and the signaling pathway implicated in neointima formation.
Figure 1. Experimental workflow for the rat carotid artery balloon injury model.
Figure 2. Simplified signaling pathway of neointima formation and the inhibitory target of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol
The proper disposal of laboratory reagents is a critical component of ensuring a safe and environmentally responsible research environment. For compounds like ASP6537, a specific disposal protocol would be outlined in its Safety Data Sheet (SDS). In the absence of specific manufacturer's instructions for this compound, a comprehensive and cautious approach aligned with general best practices for hazardous chemical waste disposal is imperative. Researchers, scientists, and drug development professionals must adhere to these established guidelines to mitigate risks and ensure regulatory compliance.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to treat all chemical waste as hazardous unless it is definitively known to be non-hazardous.[1] This involves a systematic process of identification, segregation, containment, and disposal through authorized channels.[2][3] Under no circumstances should hazardous chemicals be disposed of down the sink or in regular trash.[1][2][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: The first step is to identify the waste. When a chemical is no longer needed, it is considered a waste and must be managed as hazardous waste.[1] The waste should be classified based on its chemical properties (e.g., corrosive, flammable, toxic, reactive) to determine the appropriate disposal method.[2]
-
Container Selection and Management:
-
Compatibility: Use a container that is compatible with the chemical waste it will hold to prevent leaks or reactions.[1][2] For instance, use glass bottles for solvents and plastic containers for aqueous waste.[2]
-
Condition: The container must be in good condition, free from leaks or cracks.[1]
-
Closure: Keep waste containers securely closed except when adding waste to prevent spills and the release of vapors.[1][2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include the complete chemical name(s) of the contents in English. Chemical abbreviations or formulas are not acceptable.[1]
-
Include the date when waste accumulation began and information about the hazards (e.g., flammable, corrosive).[2]
-
-
Segregation of Incompatible Wastes:
-
Disposal of Empty Containers:
-
Empty chemical containers must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[1][5]
-
The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[1][4][5]
-
After triple-rinsing and air-drying, and once the label has been defaced or removed, the container may be disposed of in the regular trash or recycled.[1][2][5]
-
-
Arranging for Professional Disposal:
Quantitative Data for Waste Management
The following table provides general quantitative guidelines that are often encountered in laboratory waste disposal protocols. Note that specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| Sewer Disposal of Radioactive Waste | Disposal limit is 200 μCi per laboratory per day for water-soluble or readily dispersible materials. | [4] |
| Sewer Disposal of Organic Chemicals | Permitted for certain water-soluble (at least 3%) organic chemicals in concentrations of 1% or less. Approval may be needed for volumes over 4 liters per day. | [4] |
| Temperature of Liquid Waste for Sewer | Must not be above 65.5°C (150°F). | [4] |
| Empty Container Rinsing | Must be triple-rinsed. | [1][5] |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the triple-rinse procedure for empty containers:
-
Select a solvent that is appropriate for dissolving the chemical residue in the container.
-
Add a small amount of the solvent to the empty container, ensuring it contacts all interior surfaces.
-
Securely cap and agitate the container to rinse the interior thoroughly.
-
Pour the rinsate into the designated hazardous waste container for that chemical.
-
Repeat this rinsing process two more times for a total of three rinses.
-
Allow the container to air dry completely.
-
Deface or remove the original label.
-
Dispose of the clean, dry container in the appropriate non-hazardous waste stream.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. youtube.com [youtube.com]
- 3. Hazardous Waste | NDEP [ndep.nv.gov]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Protocols for Handling ASP6537
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ASP6537, a potent and selective cyclooxygenase-1 (COX-1) inhibitor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Information
This compound (also known as FK881; CAS No. 524699-72-7) is a potent pharmacologically active compound. While a comprehensive toxicological profile is not publicly available, the Safety Data Sheet (SDS) and the nature of its biological activity necessitate stringent handling precautions.[1] The primary known hazards are skin, eye, and respiratory tract irritation.[1]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE depends on the nature of the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing) | - Chemical splash goggles- Chemical-resistant lab coat- Nitrile gloves | - Face shield- Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Face shield for splash-prone procedures. |
| Equipment Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield if splash risk is high. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure personal and environmental safety.
Handling and Storage
| Parameter | Guideline |
| Designated Area | All handling of this compound, especially the powder form, must be conducted in a designated area, such as a chemical fume hood, to prevent contamination of the general laboratory space. |
| Ventilation | Use only in a well-ventilated area. A chemical fume hood is required when handling the solid compound.[1] |
| Storage (Powder) | Store in a tightly-closed container in a cool, dry, well-ventilated area. Recommended long-term storage is at -20°C.[1] |
| Storage (In Solution) | For stock solutions in DMSO, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Disposal Plan
Proper disposal of this compound and associated waste is critical.
-
Waste Categorization : All materials that have come into direct contact with this compound (e.g., pipette tips, tubes, gloves, weigh boats) are considered hazardous chemical waste.
-
Solid Waste : Collect all solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, clearly labeled, sealed, and chemically resistant hazardous waste container.
-
Decontamination : Decontaminate all work surfaces and non-disposable equipment after use. A suitable decontamination solution (e.g., a surface deactivating agent or 70% ethanol) should be used.
-
Final Disposal : Dispose of hazardous waste containers through an approved waste disposal plant.[1] High-temperature incineration is the preferred method for the disposal of potent pharmaceutical compounds.[2] Do not dispose of this compound down the drain.[3]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for the safe preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see table above)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Pre-calculation : Determine the mass of this compound required. For a 10 mM solution, the mass is calculated as follows:
-
Molecular Weight of this compound: 311.34 g/mol
-
Mass (mg) = 10 mmol/L * 0.001 L * 311.34 g/mol * 1000 mg/g = 3.11 mg (for 1 mL)
-
-
Designated Area : Perform all steps within a chemical fume hood.
-
Equilibration : Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing :
-
Place a weigh boat on the analytical balance and tare.
-
Carefully add the calculated amount of this compound powder to the weigh boat.
-
Record the exact mass.
-
-
Dissolution :
-
Transfer the weighed powder to an appropriately sized sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Aliquoting and Storage :
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -80°C.
-
Mandatory Visualization
COX-1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving Cyclooxygenase-1 (COX-1), the molecular target of this compound.
Caption: Simplified COX-1 signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
